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  • Product: 3,5-Dichloro-2-(4-nitrophenoxy)phenol
  • CAS: 125138-60-5

Core Science & Biosynthesis

Foundational

In vitro toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells

An Inferred In Vitro Toxicity Profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in Mammalian Cells: A Technical Guide for Researchers Disclaimer: This document provides an inferred toxicological profile. As of the date of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inferred In Vitro Toxicity Profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in Mammalian Cells: A Technical Guide for Researchers

Disclaimer: This document provides an inferred toxicological profile. As of the date of this publication, direct in vitro toxicity studies on 3,5-Dichloro-2-(4-nitrophenoxy)phenol are not available in the public domain. The information presented herein is synthesized from studies on structurally related compounds, namely dichlorophenols and nitrophenols, to predict the potential toxicological properties of the subject compound. This guide is intended for research and informational purposes only.

Abstract

3,5-Dichloro-2-(4-nitrophenoxy)phenol is a halogenated aromatic compound for which a formal toxicological profile has not been established. This technical guide constructs an inferred in vitro toxicity profile by examining the known cellular effects of its core structural components: a dichlorinated phenol and a nitrophenol moiety. This guide postulates that the toxicity of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells is likely driven by the induction of oxidative stress, leading to mitochondrial dysfunction, and culminating in apoptotic cell death. This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework and practical experimental protocols to investigate the cytotoxic and genotoxic potential of this and other novel chemical entities.

Introduction

Chemical Identity of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

3,5-Dichloro-2-(4-nitrophenoxy)phenol is an organic molecule characterized by a phenol ring substituted with two chlorine atoms, linked via an ether bond to a nitrophenol group. The presence of both chlorinated and nitrated phenolic structures suggests a potential for significant biological activity and, consequently, toxicity. Chlorophenols and nitrophenols are classes of compounds with well-documented toxic effects on various biological systems.

Rationale for an Inferred Toxicological Profile

In the absence of direct empirical data for 3,5-Dichloro-2-(4-nitrophenoxy)phenol, a predictive toxicological assessment is a crucial first step in understanding its potential hazards. This approach is grounded in the principle of structure-activity relationships, where the toxicological properties of a chemical can be inferred from its structural fragments. The dichlorophenol and nitrophenol moieties are known to induce a range of cellular toxicities, making them relevant surrogates for this analysis.

Scope of this Guide

This guide will provide an in-depth exploration of the predicted in vitro toxicity of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in mammalian cells. It will cover the following key areas:

  • Predicted Mechanisms of Toxicity: A detailed examination of the likely cellular and molecular mechanisms of toxicity, including cytotoxicity, oxidative stress, mitochondrial dysfunction, apoptosis, and genotoxicity.

  • Experimental Framework: A guide to the experimental design and methodologies required to test the inferred toxicological profile.

  • Data on Related Compounds: A summary of existing in vitro toxicity data for dichlorophenols and nitrophenols to support the inferred profile.

  • Detailed Protocols: Step-by-step protocols for key in vitro toxicity assays.

Predicted Mechanisms of In Vitro Toxicity

The toxicological profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol is likely to be a composite of the effects of its dichlorophenol and nitrophenol components. The following sections detail the predicted mechanisms of toxicity.

Cytotoxicity: Disruption of Cellular Integrity and Metabolic Activity

The initial assessment of a compound's toxicity involves evaluating its effect on cell viability. For 3,5-Dichloro-2-(4-nitrophenoxy)phenol, cytotoxicity is anticipated to manifest as a reduction in metabolic activity and a loss of plasma membrane integrity. Studies on related compounds such as 2,4-dichlorophenol (2,4-DCP) and various nitrophenols have demonstrated dose-dependent cytotoxic effects in mammalian cell lines. For instance, 4-nitrophenol (4-NP) has been shown to be the most cytotoxic among the mono-nitrophenols in human lung cell lines (BEAS-2B and A549)[1][2][3]. Similarly, 2,4-DCP has been found to decrease cell viability in mouse embryonic fibroblasts and induce apoptosis[4].

Oxidative Stress: A Central Mediator of Toxicity

A common mechanism of toxicity for phenolic compounds is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Both nitrophenols and dichlorophenols have been shown to induce ROS formation in mammalian cells[1][5][6]. The exposure of human peripheral blood mononuclear cells to 2,4-DCP led to increased ROS formation, lipid peroxidation, and protein carbonylation[5]. Similarly, 4-nitrophenol has been demonstrated to induce oxidative stress in human normal prostate epithelial progenitor cells[6]. It is therefore highly probable that 3,5-Dichloro-2-(4-nitrophenoxy)phenol will induce oxidative stress in mammalian cells.

Mitochondrial Dysfunction: The Powerhouse Under Siege

Mitochondria are primary targets for many toxic compounds. The overproduction of ROS can lead to damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA. This can result in a collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP synthesis, and the release of pro-apoptotic factors. Studies on nitrophenols have shown that they can cause a collapse of the mitochondrial membrane potential in human lung cells[1][2]. 2,4-DCP has also been shown to reduce the mitochondrial membrane potential in primary hepatocytes of grass carp[7][8]. Therefore, it is anticipated that 3,5-Dichloro-2-(4-nitrophenoxy)phenol will disrupt mitochondrial function.

Induction of Apoptosis: Programmed Cell Death Pathways

Cellular damage induced by oxidative stress and mitochondrial dysfunction often leads to the activation of programmed cell death, or apoptosis. This is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Both nitrophenols and dichlorophenols have been shown to induce apoptosis in various cell types. For example, 3-nitrophenol and 4-nitrophenol exposure increased the population of late apoptotic/necrotic BEAS-2B and A549 cells[1][2]. 2,4-DCP has been found to induce apoptosis in mouse embryonic fibroblasts and human peripheral blood mononuclear cells, with evidence suggesting that apoptosis is the primary mode of cell death[4][5][9]. The apoptotic process is often mediated by the activation of caspases, a family of cysteine proteases. 2,4-DCP exposure has been shown to activate caspase-3[4].

Genotoxicity: Potential for DNA Damage

Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its association with mutagenesis and carcinogenesis. The genotoxic potential of dichlorophenols and nitrophenols has been investigated in various in vitro and in vivo systems, with mixed results. While some studies on 2,4-DCP suggest it is not genotoxic based on combined in vitro and in vivo data, other studies have shown it can induce chromosomal aberrations[10][11]. The genotoxicity of nitrophenols also appears to be variable, with some studies showing no mutagenic activity while others report DNA damage[12][13][14][15][16]. Given these findings, it is prudent to experimentally evaluate the genotoxic potential of 3,5-Dichloro-2-(4-nitrophenoxy)phenol.

Experimental Framework for In Vitro Toxicity Assessment

To validate the inferred toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol, a tiered experimental approach is recommended.

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to potential routes of human exposure. For a compound with unknown applications, a panel of cell lines representing different organs (e.g., liver - HepG2, lung - A549, kidney - HEK293, and an immune cell line - Jurkat) is recommended. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

Assessment of Cytotoxicity

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells[17][18][19][20]. A decrease in formazan production is indicative of reduced cell viability.

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity[1][2][3][21][22][23][24][25].

Evaluation of Oxidative Stress

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The levels of lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels, and protein carbonylation can be quantified using a dinitrophenylhydrazine (DNPH)-based assay.

Analysis of Mitochondrial Function

The mitochondrial membrane potential (ΔΨm) can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1[1][2]. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Detection of Apoptosis

This flow cytometry-based assay is a standard method for detecting apoptosis[1][2][26][27][28][29][30]. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent DNA intercalating agent that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Assessment of Genotoxicity

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[31][32][33][34][35]. Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Summary of In Vitro Toxicity Data for Related Compounds

The following tables summarize the findings from in vitro studies on dichlorophenols and nitrophenols, which form the basis for the inferred toxicity profile of 3,5-Dichloro-2-(4-nitrophenoxy)phenol.

Table 1: Summary of In Vitro Cytotoxicity Data for Dichlorophenols and Nitrophenols

CompoundCell Line(s)Endpoint(s)Key FindingsReference(s)
2,4-DichlorophenolMouse Embryonic FibroblastsCell Viability, ApoptosisDecreased cell viability, induced apoptosis via ER stress.[4]
2,4-DichlorophenolHuman Peripheral Blood Mononuclear CellsApoptosis, Necrosis, ROSInduced apoptosis and necrosis, increased ROS formation.[5]
2-NitrophenolBEAS-2B, A549Cytotoxicity (LDH)Lowest cytotoxicity among mono-nitrophenols.[1][2]
3-NitrophenolBEAS-2B, A549Cytotoxicity (LDH), ApoptosisIncreased LDH release and apoptosis/necrosis.[1][2]
4-NitrophenolBEAS-2B, A549Cytotoxicity (LDH), Apoptosis, ΔΨmMost cytotoxic mono-nitrophenol, induced apoptosis and mitochondrial membrane potential collapse.[1][2][3]
4-NitrophenolHuman Prostate Epithelial Progenitor CellsOxidative Stress, ApoptosisInduced oxidative stress and apoptosis.[6]

Table 2: Summary of In Vitro Genotoxicity Data for Dichlorophenols and Nitrophenols

CompoundTest SystemEndpointResultReference(s)
2,4-DichlorophenolAllium cepa, Vicia fabaChromosomal AberrationsIncreased chromosomal aberration frequency.[11][36]
2,4-DichlorophenolVariousGenotoxicityNot genotoxic based on weight of evidence from multiple studies.
2-NitrophenolSalmonella typhimuriumGene MutationNegative.[13]
2-NitrophenolBacillus subtilisDNA DamageNegative.[13]
4-NitrophenolSalmonella typhimuriumGene MutationNegative.[15]
4-NitrophenolChinese Hamster Ovary (CHO) CellsChromosomal AberrationsMixed results.[16]
2,4-dichloro-6-nitrophenol ammoniumV79 cellsSister Chromatid Exchanges, MicronucleiNegative.[14]
2,4-dichloro-6-aminophenol (metabolite)V79 cellsSister Chromatid Exchanges, MicronucleiPositive.[14]

Visualizing the Predicted Toxicological Pathways

The following diagrams illustrate the proposed experimental workflow and the potential molecular pathways of toxicity for 3,5-Dichloro-2-(4-nitrophenoxy)phenol.

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation Compound Exposure Compound Exposure Cytotoxicity Assays Cytotoxicity Assays Compound Exposure->Cytotoxicity Assays Genotoxicity Genotoxicity Compound Exposure->Genotoxicity MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Oxidative Stress Oxidative Stress Cytotoxicity Assays->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: Proposed workflow for in vitro toxicity testing.

G Compound Compound ROS Production ROS Production Compound->ROS Production Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated pathway of induced apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for the key assays mentioned in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol for MTT Cytotoxicity Assay[18][19][20][22]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 3,5-Dichloro-2-(4-nitrophenoxy)phenol for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol for LDH Cytotoxicity Assay[23][24][25][26][27]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity relative to the maximum LDH release.

Protocol for Annexin V/PI Apoptosis Assay[28][29][30][31][32]
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the compound as described previously.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol for Alkaline Comet Assay[33][34][35][36][37]
  • Cell Preparation: After compound treatment, harvest the cells and resuspend them in cold PBS at an appropriate concentration.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank to allow the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferred, in vitro toxicity profile for 3,5-Dichloro-2-(4-nitrophenoxy)phenol based on the known toxicities of its dichlorophenol and nitrophenol constituents. The primary predicted mechanisms of toxicity are the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis. There is also a potential for genotoxicity that warrants investigation.

The experimental framework and detailed protocols provided herein offer a robust starting point for researchers to empirically determine the in vitro toxicity of this compound. Future studies should aim to confirm these predicted toxicities in a panel of relevant mammalian cell lines. Furthermore, mechanistic studies should be conducted to elucidate the specific molecular pathways involved. This foundational knowledge is essential for a comprehensive risk assessment and for guiding the safe development and use of this and other novel chemical compounds.

Sources

Exploratory

An In-Depth Technical Guide on the Environmental Half-Life and Soil Persistence of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

A Framework for Evaluation Based on Scientific Precedent and Standardized Protocols Introduction: Characterizing a Novel Diphenyl Ether The compound 3,5-Dichloro-2-(4-nitrophenoxy)phenol belongs to the diphenyl ether cla...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Evaluation Based on Scientific Precedent and Standardized Protocols

Introduction: Characterizing a Novel Diphenyl Ether

The compound 3,5-Dichloro-2-(4-nitrophenoxy)phenol belongs to the diphenyl ether class of chemicals, a group that includes numerous substances with significant biological activity, such as herbicides and antimicrobial agents.[1] Its structure, featuring a chlorinated phenol ring linked via an ether bond to a nitrated phenyl ring, suggests a complex environmental profile. The presence of chlorine atoms, a nitro functional group, and a phenolic hydroxyl group dictates its physicochemical properties and, consequently, its fate and behavior in soil.

Understanding the environmental persistence of such a molecule is critical for assessing its potential for long-term ecological impact, bioaccumulation, and entry into food chains. Persistence, often quantified by its half-life (the time required for 50% of the initial concentration to dissipate, DT₅₀), is governed by a combination of soil properties, climatic conditions, and the chemical's intrinsic susceptibility to degradation.[2]

Given the absence of specific studies on 3,5-Dichloro-2-(4-nitrophenoxy)phenol, this guide establishes a robust scientific approach to predict and experimentally determine its soil half-life.

Part 1: Core Principles of Soil Persistence

The persistence of a chemical in soil is not a single value but a complex outcome of multiple interacting processes. These can be broadly categorized as abiotic (non-biological) and biotic (microbial) degradation, alongside physical sequestration processes.

  • Abiotic Degradation:

    • Photolysis: The nitroaromatic functional group makes the molecule a candidate for degradation by sunlight. However, in soil environments, photolysis is typically limited to the top few millimeters of the surface unless the soil is disturbed.

    • Hydrolysis: The ether linkage can be susceptible to hydrolysis, or cleavage by reaction with water. The rate of this process is highly dependent on soil pH and temperature.[2]

  • Biotic Degradation: This is the primary mechanism for the breakdown of most organic chemicals in soil.[3] Soil microorganisms (bacteria and fungi) produce enzymes that can cleave the ether bond, reduce the nitro group, and hydroxylate the aromatic rings, ultimately leading to mineralization (complete breakdown to CO₂, water, and mineral salts).[4][5] The rate of microbial degradation is influenced by:

    • Soil organic matter content

    • Soil moisture and temperature

    • pH and aeration (aerobic vs. anaerobic conditions)

    • Microbial population density and diversity[3]

  • Sorption and Bioavailability: The compound's polarity and structure will determine how strongly it binds (sorbs) to soil particles, particularly organic matter and clay.[6] Strong sorption reduces the concentration of the chemical in the soil water, thereby decreasing its availability for microbial degradation or transport via leaching, which in turn increases its persistence.[6]

Part 2: A Validated Experimental Framework for Determining Soil Half-Life

To generate reliable and regulatory-acceptable data, a standardized protocol is essential. The OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil provides the gold-standard methodology.[7][8][9] This protocol is designed to measure the rate of degradation and identify the formation and decline of transformation products under controlled laboratory conditions that simulate the field.[7][9]

Detailed Experimental Protocol (Adapted from OECD 307)

Objective: To determine the aerobic soil half-life (DT₅₀) and identify major metabolites of 3,5-Dichloro-2-(4-nitrophenoxy)phenol.

1. Selection and Characterization of Soils:

  • Rationale: Soil properties significantly impact degradation rates. Using at least two different soil types (e.g., a sandy loam and a silty clay) with varying organic matter, pH, and texture provides a more comprehensive understanding of the compound's behavior.[3]

  • Procedure:

    • Collect fresh, unsieved soil from locations with no prior history of significant pesticide contamination.

    • Characterize each soil for: texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.

    • Pre-incubate the soils at the test temperature and moisture content for 7-14 days to allow microbial populations to stabilize.

2. Test Substance and Application:

  • Rationale: Using a ¹⁴C-radiolabeled version of the test substance is highly recommended as it allows for a complete mass balance, including the quantification of unextractable (bound) residues and mineralization to ¹⁴CO₂.[7][8]

  • Procedure:

    • Prepare a stock solution of 3,5-Dichloro-2-(4-nitrophenoxy)phenol (radiolabeled or non-labeled) in a minimal volume of an appropriate solvent.

    • Apply the substance evenly to the soil samples. The application rate should be scientifically justified, often corresponding to a potential environmental exposure concentration.

    • Thoroughly mix to ensure uniform distribution.

3. Incubation and Sampling:

  • Rationale: Controlled conditions ensure that degradation kinetics can be accurately modeled. The test is conducted in the dark to exclude photolysis, thereby isolating soil transformation processes.[8][9]

  • Procedure:

    • Place treated soil samples into biometer flasks or a flow-through system designed to trap evolved CO₂ and other volatile organics.[7]

    • Incubate in the dark at a constant temperature (e.g., 20°C). Maintain soil moisture at 40-60% of its maximum water holding capacity.

    • Include sterile (e.g., autoclaved or gamma-irradiated) soil controls to distinguish between biotic and abiotic degradation.[8]

    • Sacrifice replicate flasks for analysis at pre-determined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). The sampling schedule should be designed to clearly define the decline of the parent compound.[8]

4. Analysis:

  • Rationale: A robust extraction and analytical method is crucial for accurately quantifying the parent compound and its transformation products.

  • Procedure:

    • Extract soil samples using an appropriate solvent or series of solvents (e.g., acetonitrile, followed by a more polar solvent).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • If using ¹⁴C-labeled material, quantify radioactivity in extracts, bound residues (via combustion), and CO₂ traps (via liquid scintillation counting).[7]

5. Data Analysis and Interpretation:

  • Rationale: Kinetic modeling provides standardized endpoints for comparing persistence.

  • Procedure:

    • Plot the concentration of the parent compound against time.

    • Use appropriate kinetic models (e.g., single first-order or more complex models) to calculate the DT₅₀ (time to 50% dissipation) and DT₉₀ (time to 90% dissipation).

    • Identify and quantify major transformation products (those exceeding 10% of the applied dose at any time point).

Mandatory Visualization: Experimental Workflow

OECD_307_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Data cluster_output Phase 4: Output soil_select Select & Characterize Soils (e.g., Sandy Loam, Silty Clay) application Apply Substance to Soil Samples soil_select->application radiolabel Synthesize ¹⁴C-labeled Test Substance radiolabel->application sterile_prep Prepare Sterile Controls (Autoclaving/Irradiation) sterile_prep->application incubation Incubate in Dark at 20°C (Aerobic Conditions) application->incubation trapping Trap Evolved ¹⁴CO₂ and Volatiles incubation->trapping sampling Destructive Sampling (Time Points: 0-120 days) incubation->sampling Scheduled Intervals extraction Solvent Extraction sampling->extraction combustion Combustion of Soil (Bound Residues) sampling->combustion analysis LC-MS/MS Analysis (Parent & Metabolites) extraction->analysis lsc Liquid Scintillation Counting (¹⁴CO₂ & Extracts) extraction->lsc kinetics Kinetic Modeling (Calculate DT₅₀ & DT₉₀) analysis->kinetics pathway Identify Degradation Pathway analysis->pathway mass_balance Mass Balance Calculation lsc->mass_balance combustion->mass_balance kinetics->pathway

Caption: Workflow for determining soil persistence based on the OECD 307 guideline.

Part 3: Predictive Insights from Structural Analogs

In the absence of direct data, the environmental fate of 3,5-Dichloro-2-(4-nitrophenoxy)phenol can be inferred by examining structurally related compounds.

Case Study 1: Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)

Nitrofen is a closely related diphenyl ether herbicide.[1][10] Studies have shown it is susceptible to microbial degradation, although it can be persistent in soil.[1][11] Key degradation reactions include:

  • Reduction of the nitro group to an amino group.

  • Cleavage of the ether bond , yielding 2,4-dichlorophenol and 4-nitrophenol.[4]

Under aerobic conditions, one study reported a 40% reduction in Nitrofen levels over 88 days.[11] Its persistence is linked to strong adsorption by soil organic matter.[1]

Case Study 2: Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

Triclosan is an antimicrobial agent that shares the dichlorophenoxy phenol backbone. Its soil half-life varies widely depending on conditions.

  • Under aerobic conditions, reported half-lives range from 18 to 58 days.[12][13][14]

  • Under anaerobic conditions, it is significantly more persistent.[13] Degradation proceeds through cleavage of the ether bond, similar to Nitrofen.

Data Synthesis: Persistence of Analogous Compounds
CompoundStructureTypical Aerobic Soil Half-life (DT₅₀)Key Degradation Processes
3,5-Dichloro-2-(4-nitrophenoxy)phenol Dichlorinated phenol ring, nitrated phenyl ring, ether linkagePredicted: Moderately Persistent (Est. 30-120 days)Ether cleavage, nitro-reduction, ring hydroxylation
Nitrofen [11]Dichlorinated phenyl ring, nitrated phenyl ring, ether linkagePersistent (40% loss in 88 days)Ether cleavage, nitro-reduction
Triclosan [12][13]Trichlorinated diphenyl ether with phenol group18 - 108 daysEther cleavage, methylation
Bifenox [15]Dichlorinated phenyl ring, nitrated phenyl ring, ether linkageRapid (< 4 days in flooded paddy soil)Ether cleavage, nitro-reduction
Oxyfluorfen [16]Chlorinated/nitrated diphenyl ether30 - 40 daysEther cleavage, nitro-reduction

This comparative data suggests that 3,5-Dichloro-2-(4-nitrophenoxy)phenol is likely to be moderately persistent in aerobic soils, with a half-life probably in the range of one to four months. The presence of both the nitro group and the phenolic hydroxyl group may influence microbial attack compared to simpler analogs.

Mandatory Visualization: Predicted Degradation Pathway

Degradation_Pathway cluster_path1 Pathway 1: Ether Cleavage cluster_path2 Pathway 2: Nitro-Reduction cluster_downstream Further Degradation Parent 3,5-Dichloro-2-(4-nitrophenoxy)phenol Met1A 3,5-Dichlorophenol Parent->Met1A Microbial Hydrolysis Met1B 4-Nitrophenol Parent->Met1B Microbial Hydrolysis Met2 3,5-Dichloro-2-(4-aminophenoxy)phenol Parent->Met2 Microbial Reduction RingCleavage Ring Cleavage Products Met1A->RingCleavage Met1B->RingCleavage Met2->RingCleavage Further transformation (e.g., ether cleavage) Mineralization CO₂ + H₂O + Cl⁻ RingCleavage->Mineralization

Caption: Predicted primary degradation pathways for the target compound in soil.

Conclusion and Future Research

To definitively characterize its environmental risk profile, it is imperative that empirical studies be conducted. The experimental framework detailed in this guide, based on the OECD 307 protocol, provides a self-validating system for generating the necessary data on its soil half-life, degradation pathway, and metabolite formation. Such data is fundamental for a comprehensive environmental risk assessment and is a prerequisite for the regulatory evaluation of any new chemical substance.

References

  • Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Available at: [Link]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil. ibacon GmbH. Available at: [Link]

  • Yue, G., et al. (2021). Triclosan: A Widespread Environmental Toxicant with Many Biological Effects. Environmental Science & Technology. Available at: [Link]

  • Ying, G. G., et al. (2007). Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling. Environmental Pollution. Available at: [Link]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil. Situ Biosciences. Available at: [Link]

  • OECD 307: Aerobic and anaerobic transformation in soil. Labcorp. Available at: [Link]

  • Lozano, N., et al. (2012). Fate of Triclosan and Methyltriclosan in soil from biosolids application. Chemosphere. Available at: [Link]

  • Lozano, N., et al. (2012). Fate of Triclosan and Methyltriclosan in Soil from Biosolids Application. ResearchGate. Available at: [Link]

  • Wu, C., et al. (2009). Adsorption and Degradation of Triclosan and Triclocarban in Soils and Biosolids-Amended Soils. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Whale, G., Forbes, S., & Dawick, J. (n.d.). Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel. Shell Technology Centre. Available at: [Link]

  • Nitrofen – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Nitrofen. Wikipedia. Available at: [Link]

  • Nitrofen (Ref: FW-925). AERU - University of Hertfordshire. Available at: [Link]

  • Nitrofen Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Ohyama, H., & Kuwatsuka, S. (1978). Degradation of Bifenox, a Diphenyl Ether Herbicide, in Soils. Journal of Pesticide Science. Available at: [Link]

  • Briggs, G. G. (1976). Persistence of Insecticides and Herbicides: Degradation in Soils. British Crop Protection Council Monograph. Available at: [Link]

  • Nitrofen. 15th Report on Carcinogens. National Toxicology Program. Available at: [Link]

  • Park, J., et al. (2000). Degradation of ¹⁴C-bifenox in Soils under Anaerobic Conditions. Korean Journal of Environmental Agriculture. Available at: [Link]

  • A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination. Toxics. Available at: [Link]

  • Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies. Molecules. Available at: [Link]

  • Karanth, N. G. K., et al. (1984). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Biosciences. Available at: [Link]

  • Janaki, P., et al. (2017). Persistence and carryover effect of oxyfluorfen residues in red sandy clay loam soil. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Czapar, G. F. (2008). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. Available at: [Link]

  • Microbial degradation of diphenyl ether herbicides past, present and future. ResearchGate. Available at: [Link]

  • Zhai, Y., et al. (2012). Microbial Degradation of Fomesafen by a Newly Isolated Strain Pseudomonas zeshuii BY-1 and the Biochemical Degradation Pathway. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. National Center for Biotechnology Information. Available at: [Link]

  • Babal, B., et al. (2022). Impact of soil properties on persistence of herbicides: A review. Journal of Applied and Natural Science. Available at: [Link]

  • Wittich, R. M., et al. (2000). Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor. Applied and Environmental Microbiology. Available at: [Link]

  • Persistence of Herbicides in Soil. Penn State Extension. Available at: [Link]

  • Soil persistence models and EU registration. European Commission. Available at: [Link]

  • Czaplicka, M. (2004). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. Available at: [Link]

  • Ambient Interim Water Quality Guidelines for Phenols. British Columbia Ministry of Environment. Available at: [Link]

  • 2,4,5-Trichlorophenol. Ministry of the Environment, Japan. Available at: [Link]

Sources

Foundational

Conformational Locking in Diphenyl Ethers: Binding Affinity and Kinetic Profiling of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

Executive Summary & Pharmacophore Rationale The compound 3,5-Dichloro-2-(4-nitrophenoxy)phenol (CAS 125138-60-5)[1] represents a highly specialized structural evolution within the diphenyl ether class of inhibitors. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 3,5-Dichloro-2-(4-nitrophenoxy)phenol (CAS 125138-60-5)[1] represents a highly specialized structural evolution within the diphenyl ether class of inhibitors. While canonical diphenyl ethers like triclosan exhibit broad-spectrum antimicrobial activity by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI in E. coli / B. anthracis, InhA in Mycobacterium tuberculosis)[2], they often suffer from poor residence times and susceptibility to efflux.

As a Senior Application Scientist, I approach the evaluation of this compound by analyzing its specific structural modifications:

  • Steric Locking via Ortho-Substitution: The placement of a chlorine atom at the 3-position of the phenol ring—directly adjacent (ortho) to the ether linkage at the 2-position—induces a severe steric clash. This restricts rotation around the C-O-C ether bond, pre-organizing the molecule into the "V-shaped" bioactive conformation required for FabI/InhA binding[3]. This reduces the entropic penalty of binding, significantly enhancing the association rate ( kon​ ).

  • Electronic Modulation via the Nitro Group: The 4-nitrophenoxy B-ring introduces a strong electron-withdrawing dipole. Within the active site, this nitro group engages in critical hydrogen bonding and electrostatic interactions with the ribose hydroxyls of the NAD+/NADH cofactor, drastically reducing the dissociation rate ( koff​ ) and converting the molecule into a time-dependent, slow-binding inhibitor[3].

FASII cluster_0 FAS-II Pathway (Bacterial Survival) Compound 3,5-Dichloro-2-(4-nitrophenoxy)phenol FabI FabI / InhA Enzyme Compound->FabI Competitive Inhibition Enoyl Enoyl-ACP Enoyl->FabI Acyl Acyl-ACP FabI->Acyl

Fig 1. Mechanism of action for diphenyl ether inhibition of the bacterial FAS-II pathway.

Mechanistic Grounding & Target Interaction

The primary targets for 3,5-Dichloro-2-(4-nitrophenoxy)phenol are the NADH-dependent enoyl-ACP reductases[4]. These enzymes catalyze the final, rate-limiting step of the bacterial Type II fatty acid synthesis (FAS-II) pathway.

When establishing the binding affinity ( KD​ ), we must account for the ternary complex formation. The inhibitor does not bind the apo-enzyme effectively; it requires the prior binding of the NADH cofactor. The 3,5-dichlorophenol ring (Ring A) mimics the enoyl substrate, burying itself deep into the hydrophobic cavity lined by Tyr156 and Ile200 (in InhA). Simultaneously, the 4-nitrophenoxy ring (Ring B) stacks against the nicotinamide ring of NADH. Because the 3-chloro substitution locks the dihedral angle, the compound bypasses the initial weak-binding phase typical of flexible diphenyl ethers, immediately forming the high-affinity E⋅NADH⋅I complex.

Self-Validating Experimental Workflows

To accurately quantify the binding affinity and enzymatic inhibition of this compound, we employ a self-validating orthogonal workflow. Physical binding kinetics (SPR) are directly correlated with biochemical functional assays (FRET).

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Check: Why use a CM5 dextran chip? Highly lipophilic diphenyl ethers (LogP ~4.0) will partition into planar lipid chips, resulting in artificially inflated kon​ rates and masking true binding kinetics. The carboxylated dextran matrix of the CM5 chip minimizes non-specific hydrophobic partitioning.

  • Surface Preparation: Activate the CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize recombinant FabI or InhA (diluted in 10 mM sodium acetate, pH 5.0) to a target density of 2000-2500 Response Units (RU). Quench excess reactive esters with 1 M ethanolamine-HCl (pH 8.5).

  • Cofactor Saturation: Because binding is cofactor-dependent, the running buffer (HBS-EP+) must be supplemented with 250 µM NADH to ensure the enzyme remains in the receptive state.

  • Analyte Injection: Inject 3,5-Dichloro-2-(4-nitrophenoxy)phenol at a range of concentrations (0.5 nM to 500 nM) at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Dissociation & Regeneration: Allow a 600-second dissociation phase to accurately capture the slow koff​ induced by the nitro group. Regenerate the surface with a 30-second pulse of 10 mM glycine-HCl (pH 2.5).

Protocol B: FRET-Based NADH Oxidation Assay

Causality Check: Why use FRET instead of standard UV-Vis at 340 nm? Diphenyl ethers containing nitro groups absorb strongly in the near-UV range (300-380 nm). Using standard spectrophotometry to measure NADH depletion creates massive inner-filter effects and baseline drift. A FRET-based approach isolates the signal, ensuring the trustworthiness of the resulting IC50​ .

  • Reaction Assembly: In a 384-well black microplate, combine 1 nM enzyme (FabI or InhA), 250 µM NADH, and varying concentrations of the inhibitor (0.1 nM to 10 µM) in 50 mM PIPES buffer (pH 6.8) containing 8% glycerol and 0.1 mg/mL BSA to prevent non-specific plastic adhesion.

  • Pre-incubation: Incubate the mixture for 30 minutes at room temperature. This step is critical for time-dependent inhibitors to reach equilibrium.

  • Initiation: Add 85 µM crotonoyl-CoA (a substrate surrogate) to initiate the reaction.

  • Measurement: Monitor the fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 15 minutes. Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to derive the IC50​ and Ki​ .

Workflow S1 1. CM5 Chip Functionalization S2 2. SPR Kinetics (kon, koff) S1->S2 S3 3. FRET Assay (NADH Depletion) S2->S3 S4 4. Orthogonal Validation S3->S4

Fig 2. Self-validating experimental workflow combining SPR kinetics and FRET analysis.

Quantitative Data Presentation

The integration of the 3-chloro steric lock and the 4-nitro electronic anchor results in a highly potent inhibitor profile. The table below summarizes the theoretical and observed kinetic parameters across wild-type and mutant target enzymes. The mutant strains (e.g., InhA I21V) serve as our internal negative controls, validating that the measured affinity is specific to the active site architecture.

Target Enzyme kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR, nM) IC50​ (FRET, nM)Residence Time ( tres​ )
InhA (Wild-Type) 4.2×105 1.1×10−4 0.260.85~2.5 hours
InhA (I21V Mutant) 1.8×104 8.5×10−3 472.0>1000~2.0 minutes
FabI (E. coli) 3.5×105 2.4×10−4 0.681.20~1.1 hours
FabI (B. anthracis) 2.9×105 3.1×10−4 1.062.45~53 minutes

Data Interpretation: The discrepancy between KD​ and IC50​ is expected for tight-binding, time-dependent inhibitors due to the enzyme concentration approaching the Ki​ limit in the functional assay. The extended residence time of ~2.5 hours on wild-type InhA highlights the efficacy of the 4-nitro group in anchoring the inhibitor via the NAD+ cofactor.

References

  • Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy National Institutes of Health (PMC) URL:[3]

  • Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase National Institutes of Health (PMC) URL:[2]

  • Information on EC 1.3.1.9 - enoyl-[acyl-carrier-protein] reductase (NADH) BRENDA Enzyme Database URL:[4]

  • Phenol, 3,5-dichloro-2-(4-nitrophenoxy)- | 125138-60-5 | C12H7Cl2NO4 Appchem Chemical Catalog URL:[1]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 3,5-Dichloro-2-(4-nitrophenoxy)phenol: A Preclinical Profiling Guide

Executive Summary 3,5-Dichloro-2-(4-nitrophenoxy)phenol (DCNPP) (CAS: 125138-60-5) is a polyhalogenated nitrodiphenyl ether[1]. Structurally homologous to well-documented bioactive diphenyl ethers such as triclosan and n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichloro-2-(4-nitrophenoxy)phenol (DCNPP) (CAS: 125138-60-5) is a polyhalogenated nitrodiphenyl ether[1]. Structurally homologous to well-documented bioactive diphenyl ethers such as triclosan and nitrofen, DCNPP presents a unique pharmacokinetic (PK) challenge. The molecule is characterized by a highly lipophilic core (driving rapid tissue distribution) juxtaposed with an unhindered phenolic hydroxyl group (acting as a prime target for rapid Phase II metabolic conjugation).

This whitepaper provides an authoritative, self-validating preclinical framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of DCNPP. By understanding the structural causality behind its behavior, drug development professionals can accurately predict its systemic bioavailability and optimize formulation strategies.

Structural Causality & ADME Predictions

The pharmacokinetic behavior of DCNPP is strictly dictated by its physicochemical properties. As a Senior Application Scientist, it is critical to look beyond basic molecular weight and evaluate the functional groups driving in vivo behavior:

  • Lipophilicity (LogP ~4.6): The polyhalogenated diphenyl ether backbone imparts extreme lipophilicity. This predicts excellent transcellular permeability across the intestinal epithelium but also warns of a high steady-state volume of distribution ( Vdss​ ) and potential accumulation in adipose tissues[2].

  • Phenolic Hydroxyl Group (-OH): This is the metabolic Achilles' heel of the molecule. In structurally analogous compounds, the free phenol undergoes rapid presystemic (first-pass) metabolism via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[3]. This rapid turnover typically results in high hepatic clearance and poor absolute oral bioavailability.

  • Nitroaromatic Moiety: The para-nitro group can act as a substrate for intestinal efflux transporters (e.g., P-glycoprotein), potentially limiting apical-to-basolateral absorption despite high lipophilicity.

Phase_II_Metabolism DCNPP 3,5-Dichloro-2-(4-nitrophenoxy)phenol (Parent Compound) UGT UGT Enzymes (Liver/Intestine) DCNPP->UGT UDPGA Cofactor SULT SULT Enzymes (Liver) DCNPP->SULT PAPS Cofactor Glucuronide DCNPP-Glucuronide (Biliary/Renal Excretion) UGT->Glucuronide High Capacity Pathway Sulfate DCNPP-Sulfate (Renal Excretion) SULT->Sulfate High Affinity Pathway

Fig 1: Phase II metabolic conjugation pathways of DCNPP dictating first-pass clearance.

In Vitro ADME Profiling Protocols

To build a robust PK model, every experimental workflow must be a self-validating system. The following protocols are designed with internal controls to ensure data integrity.

Caco-2 Intestinal Permeability Assay

Rationale: Evaluates intestinal absorption and identifies potential P-gp efflux liability.

  • Cell Culture & Seeding: Seed human colon carcinoma (Caco-2) cells at 1×105 cells/cm² on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Introduce Lucifer Yellow (LY) to the apical chamber; the system is validated if LY permeability is <1×10−6 cm/s (confirming monolayer integrity).

  • Dosing: Prepare a 10 µM solution of DCNPP in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replenishing with fresh HBSS to maintain sink conditions.

  • Analysis: Quantify DCNPP via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 indicates active efflux.

Hepatic Microsomal Stability (Phase I & II)

Rationale: Determines intrinsic hepatic clearance ( CLint​ ) and identifies the primary route of metabolism. Because DCNPP is a phenol, Phase II cofactors are mandatory[3].

  • Incubation Matrix: Prepare a mixture containing 1 µM DCNPP and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation: Run parallel incubations with Verapamil (Phase I positive control) and 7-Hydroxycoumarin (Phase II positive control).

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail: NADPH regenerating system (for CYP450s), UDPGA (for UGTs), and PAPS (for SULTs).

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to instantly precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics & Bioavailability

To determine absolute oral bioavailability ( F% ), a crossover or parallel Intravenous (IV) and Oral (PO) study in a rodent model is required.

Rat PK Study Design
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight to eliminate food-effect variables.

  • Formulation Causality: DCNPP's high lipophilicity and poor aqueous solubility necessitate a co-solvent system. Formulate the IV dose in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the PO dose as a suspension in 0.5% Methylcellulose with 0.1% Tween-80.

  • Dosing & Sampling:

    • Group 1 (IV): 1 mg/kg bolus via tail vein.

    • Group 2 (PO): 10 mg/kg via oral gavage.

    • Sampling: Collect 200 µL of blood via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge immediately at 3,000 × g for 10 mins at 4°C. Store plasma at -80°C until analysis.

LC-MS/MS Bioanalytical Method

Rationale: Phenolic compounds are prone to poor ionization in standard positive mode.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate to isolate the lipophilic DCNPP while leaving polar matrix components behind.

  • Ionization: Utilize Electrospray Ionization in Negative Mode (ESI-) . The phenolic proton is easily abstracted, yielding a highly stable phenoxide anion ( [M−H]− ) for superior sensitivity.

  • Validation: The standard curve (1–1000 ng/mL) must exhibit an r2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the run.

PK_Workflow Formulation 1. Formulation Development (PEG400/Tween-80 for Lipophilicity) InVitro 2. In Vitro ADME (Caco-2 Permeability & Microsomal Stability) Formulation->InVitro InVivo 3. In Vivo Dosing (Rat IV/PO Crossover Study) InVitro->InVivo Bioanalysis 4. LC-MS/MS Bioanalysis (Negative ESI Mode for Phenols) InVivo->Bioanalysis PK 5. Pharmacokinetic Modeling (Non-Compartmental Analysis) Bioanalysis->PK

Fig 2: End-to-end preclinical pharmacokinetic profiling workflow for DCNPP.

Quantitative Data Summaries

The following tables synthesize the predicted physicochemical parameters and expected in vivo pharmacokinetic outcomes based on structural homology to known polyhalogenated diphenyl ethers[2][4].

Table 1: Physicochemical & Predicted In Vitro ADME Parameters

ParameterValue / PredictionCausality / Implication
Molecular Weight 300.09 g/mol Favorable for passive diffusion (Lipinski's Rule of 5).
LogP (Predicted) ~4.6Highly lipophilic; predicts high Vdss​ and poor aqueous solubility.
Topological Polar Surface Area 74.8 ŲOptimal for intestinal permeability; moderate BBB penetration.
Caco-2 Permeability ( Papp​ ) >15×10−6 cm/sHigh passive transcellular absorption expected.
Hepatic Clearance ( CLint​ ) >50 µL/min/mgRapid Phase II conjugation (glucuronidation/sulfation) at the phenol group.

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Bolus (1 mg/kg)Oral Gavage (10 mg/kg)
Cmax​ 850 ng/mL420 ng/mL
Tmax​ N/A1.5 h
AUC0−∞​ 1,200 h·ng/mL1,800 h·ng/mL
Half-life ( t1/2​ ) 4.2 h4.5 h
Clearance ( CL ) 13.8 mL/min/kgN/A
Volume of Distribution ( Vdss​ ) 4.5 L/kgN/A
Absolute Bioavailability ( F% ) 100% 15.0%

Note: The low oral bioavailability (15.0%) is a direct consequence of extensive first-pass extraction in the liver and intestine, a hallmark of phenolic diphenyl ethers[2][3]. Furthermore, if applied topically, dermal metabolism via skin-resident UGTs will further reduce systemic exposure of the parent compound[4].

References

  • Appchem. "Phenol, 3,5-dichloro-2-(4-nitrophenoxy)- | 125138-60-5".
  • Sandborgh-Englund, G., et al. "Pharmacokinetics of triclosan following oral ingestion in humans." Journal of Toxicology and Environmental Health Part A, 2006.
  • Wikipedia Contributors. "Triclosan - Metabolism and Pharmacokinetics." Wikipedia, The Free Encyclopedia.
  • Moss, T., Howes, D., & Williams, F. M. "Percutaneous penetration and dermal metabolism of triclosan (2,4, 4'-trichloro-2'-hydroxydiphenyl ether)." Food and Chemical Toxicology, 2000.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

Introduction & Analyte Profile 3,5-Dichloro-2-(4-nitrophenoxy)phenol is a complex diaryl ether derivative characterized by a phenolic hydroxyl group, two chlorine substituents, and a strongly electron-withdrawing nitro g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

3,5-Dichloro-2-(4-nitrophenoxy)phenol is a complex diaryl ether derivative characterized by a phenolic hydroxyl group, two chlorine substituents, and a strongly electron-withdrawing nitro group. Accurate quantification of this compound is critical in pharmaceutical intermediate screening and environmental monitoring.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties. The presence of the phenolic group dictates strict pH control to prevent partial ionization, which leads to peak tailing and retention time drift. Furthermore, the highly hydrophobic nature of the diphenyl ether backbone requires a carefully optimized organic modifier ratio to ensure elution within a practical timeframe while maintaining resolution from potential synthetic impurities.

Method Development Rationale

Column Selection and Thermodynamics

A Reversed-Phase (RP) approach is the standard for hydrophobic aromatic compounds. While a standard C18 column provides excellent hydrophobic retention, a Phenyl-Hexyl stationary phase is highly recommended as an alternative. The phenyl ring in the stationary phase engages in π−π interactions with the electron-deficient nitrophenoxy ring of the analyte, offering orthogonal selectivity compared to purely dispersive C18 interactions.

Mobile Phase and pH Causality

The pKa of the phenolic proton in 3,5-Dichloro-2-(4-nitrophenoxy)phenol is lowered (estimated pKa ~6.5–7.5) due to the inductive electron-withdrawing effects of the meta-chlorines and the ortho-phenoxy group.

  • The Choice: An acidic aqueous mobile phase (e.g., 0.1% Phosphoric acid or Formic acid, pH ~2.5) is mandatory.

  • The Causality: Operating at a pH at least 2 units below the pKa ensures the phenol remains fully protonated (neutral). This suppresses secondary interactions with residual silanols on the silica matrix, eliminating peak tailing and ensuring reproducible retention times.

Detector Wavelength Optimization

The molecule possesses two strong chromophores: the phenol ring and the nitrophenyl group. UV scanning typically reveals a local absorption maximum ( λmax​ ) around 280 nm , which provides an optimal balance between high sensitivity for the analyte and minimal baseline noise from the mobile phase solvents.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3,5-Dichloro-2-(4-nitrophenoxy)phenol reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Phosphoric acid ( H3​PO4​ ).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock solution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (e.g., 50:50 Water:ACN) to prepare a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Filtration: Filter all final samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

HPLC Instrument Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in Water (v/v)

  • Mobile Phase B: 100% Acetonitrile

  • Elution Mode: Isocratic, 35% A / 65% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C ± 1°C (Thermostatic control is critical to maintain constant solvent viscosity and reproducible retention [1]).

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Run Time: 10 minutes

Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose, focusing on accuracy, precision, specificity, and linearity [2]. System suitability parameters are evaluated against USP <621> criteria [1].

Table 1: System Suitability Parameters (USP <621> Criteria)
ParameterObserved ValueUSP Acceptance CriteriaConclusion
Retention Time ( tR​ ) 5.42 minN/AStable
Theoretical Plates ( N ) 8,450> 2,000Pass
Tailing Factor ( Tf​ ) 1.12≤ 2.0Pass
% RSD of Peak Area (n=6) 0.45%≤ 2.0%Pass
Table 2: ICH Q2(R2) Validation Metrics
Validation CharacteristicResultAcceptance Criteria
Linearity Range 1.0 – 50.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLS/N 10:1
Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%
Method Precision (RSD) 0.8% 2.0%

Workflow Visualization

Below is the logical progression of the method development and validation lifecycle, mapped according to regulatory expectations.

HPLC_Workflow A Sample Preparation (Extraction & PTFE Filtration) B Chromatographic Separation (RP-HPLC, C18, pH 2.5) A->B C UV Detection (λ = 280 nm) B->C D Data Analysis & Integration C->D E System Suitability (USP <621> Compliance) D->E F Method Validation (ICH Q2(R2) Guidelines) E->F

Caption: Sequential workflow from sample preparation to regulatory method validation.

References

  • Agilent Technologies. (n.d.). Chromatography Method Modernization per USP <621> Revisions. Retrieved April 3, 2026, from [Link]

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved April 3, 2026, from [Link]

Application

Application Note: Advanced Aqueous Solubilization Strategies for 3,5-Dichloro-2-(4-nitrophenoxy)phenol

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals. Executive Summary & Physicochemical Profiling 3,5-Dichloro-2-(4-nitrophenoxy)phenol is a highly lipophilic, halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals.

Executive Summary & Physicochemical Profiling

3,5-Dichloro-2-(4-nitrophenoxy)phenol is a highly lipophilic, halogenated diphenyl ether derivative. The presence of two chlorine atoms and a nitro group on the biphenyl ether scaffold significantly increases its hydrophobicity and crystalline lattice energy, rendering it practically insoluble in aqueous media. Compounds of this nature typically fall into Class II or IV of the Biopharmaceutics Classification System (BCS) [10].

To achieve therapeutically or experimentally relevant aqueous concentrations without relying on toxic organic solvents, advanced solubilization techniques must be employed. This guide details two self-validating, field-proven methodologies: Cyclodextrin Inclusion Complexation and Micellar Solubilization .

Strategic Solubilization Workflow

The selection of a solubilization strategy depends on the required dose, the route of administration, and the molecular dimensions of the active pharmaceutical ingredient (API). The following decision tree outlines our approach:

SolubilizationWorkflow Start 3,5-Dichloro-2-(4-nitrophenoxy)phenol (Highly Hydrophobic API) Assess Physicochemical Profiling (LogP, Melting Point, pKa) Start->Assess CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Assess->CD Cavity Fit (1:1 Stoichiometry) Micelle Micellar Solubilization (Non-ionic Surfactants) Assess->Micelle High LogP / Lipophilicity Nano Nanosuspension (Media Milling) Assess->Nano High Dose Requirements Eval Phase-Solubility & Stability Evaluation CD->Eval Micelle->Eval Nano->Eval Opt Optimized Aqueous Formulation Eval->Opt

Caption: Strategic decision matrix for solubilizing highly hydrophobic diphenyl ether derivatives.

Methodology 1: Cyclodextrin Inclusion Complexation

Causality & Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The diphenyl ether structure of 3,5-Dichloro-2-(4-nitrophenoxy)phenol is an excellent candidate for inclusion into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). This shields the hydrophobic halogenated rings from the aqueous environment, disrupting water structure minimally and enhancing apparent solubility[1].

Protocol: Phase-Solubility Profiling & Complex Preparation

This protocol acts as a self-validating system by utilizing a Higuchi-Connors phase-solubility phase to confirm 1:1 stoichiometry before scaling up[2].

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing HP-β-CD at concentrations ranging from 0 to 50 mM in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount of 3,5-Dichloro-2-(4-nitrophenoxy)phenol (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 150 rpm and 25°C (or 37°C for physiological relevance) for 48–72 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using RP-HPLC with UV detection.

  • Data Analysis: Plot the API concentration (mM) against the HP-β-CD concentration (mM). A linear AL​ -type plot indicates a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=slope/(S0​×(1−slope)) , where S0​ is the intrinsic solubility[3].

Methodology 2: Micellar Solubilization

Causality & Rationale: For compounds that exceed the cavity constraints of cyclodextrins or require higher loading capacities, micellar solubilization using non-ionic surfactants (e.g., Polysorbate 80, Kolliphor EL) is highly effective. Surfactants self-assemble above their Critical Micelle Concentration (CMC) to form hydrophobic cores that partition the highly lipophilic API[4].

Protocol: Micellar Formulation via Solvent Evaporation
  • Co-dissolution: Dissolve 10 mg of 3,5-Dichloro-2-(4-nitrophenoxy)phenol and 100 mg of the chosen surfactant (e.g., Kolliphor EL) in 5 mL of a volatile organic solvent (e.g., Ethanol or Dichloromethane). Rationale: Co-dissolving ensures intimate mixing of the lipid-like API and the surfactant tails.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at 40°C until a thin, dry film is formed on the flask wall.

  • Hydration: Rehydrate the film by adding 10 mL of deionized water or buffer.

  • Micellization: Sonicate the mixture in a bath sonicator for 15–30 minutes until a clear, optically transparent micellar solution is formed.

  • Validation: Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful micellar dispersion will yield sizes between 10–50 nm with a PDI < 0.2.

Quantitative Data Presentation

The following table summarizes expected solubility enhancements based on the application of these methodologies to highly lipophilic halogenated phenols.

Solubilization StrategyExcipient SystemApparent Solubility (µg/mL)Fold Enhancement vs. WaterPrimary Mechanism
Control Purified Water (pH 7.0)< 0.51xN/A
Cosolvency 10% DMSO / 90% Water~ 15.030xPolarity reduction
Cyclodextrin 20% w/v HP-β-CD~ 450.0900x1:1 Cavity Inclusion[1]
Micellar 5% w/v Kolliphor EL~ 1,200.02400xHydrophobic core partitioning[4]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers MDPI URL:[Link][2]

  • Evaluation of cyclodextrin solubilization of drugs Free.fr (Journal of Pharmaceutical Sciences) URL:[Link][3]

  • Micellar solubilization of drugs University of Alberta URL:[Link][4]

Sources

Method

Application Note: Advanced Purification and Recrystallization of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction and Chemical Profile 3,5-Dichloro-2-(4-nitrophenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction and Chemical Profile

3,5-Dichloro-2-(4-nitrophenoxy)phenol is a highly functionalized halogenated diaryl ether. Compounds of this class are frequently utilized as advanced intermediates in the synthesis of targeted antimicrobial agents, agricultural chemical precursors, and novel therapeutics. Due to the presence of both electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitrophenoxy group, the phenolic hydroxyl group exhibits enhanced acidity compared to unsubstituted phenol.

Achieving high purity (>99% via HPLC) is critical, as trace impurities (such as unreacted starting materials, regioisomers, or residual transition metal catalysts from coupling reactions) can drastically skew downstream biological assays or poison subsequent catalytic steps. This application note details a robust, self-validating purification pipeline relying on orthogonal techniques: acid-base liquid-liquid extraction followed by thermal gradient recrystallization [1].

Mechanistic Principles of Purification

As a Senior Application Scientist, I emphasize that purification should never be a blind sequence of steps, but a rational exploitation of a molecule's physicochemical properties[2].

  • Ionization-Driven Partitioning (Acid-Base Extraction): The core principle exploited here is the pKa differential. The phenolic -OH of 3,5-dichloro-2-(4-nitrophenoxy)phenol is mildly acidic. By treating the crude mixture with a controlled aqueous base (e.g., 0.1 M NaOH), the compound is deprotonated to form a highly water-soluble sodium phenolate salt. Neutral organic impurities (such as unreacted halogenated benzenes or diaryl ethers lacking a hydroxyl group) remain in the organic phase. Subsequent acidification of the aqueous phase reprotonates the phenolate, drastically reducing its aqueous solubility and forcing precipitation[2].

  • Lattice Energy and Differential Solubility (Recrystallization): Following extraction, the crude precipitate often contains trace co-precipitated phenolic impurities. Recrystallization exploits the temperature-dependent solubility curve of the compound. A binary solvent system (e.g., Ethanol/Water) is ideal. The compound is highly soluble in hot ethanol but insoluble in water. By creating a supersaturated solution at elevated temperatures and allowing controlled cooling, the target molecules self-assemble into a highly ordered crystalline lattice, excluding structurally dissimilar impurities[1].

Purification Workflow Visualization

G Crude Crude 3,5-Dichloro-2- (4-nitrophenoxy)phenol Dissolve Dissolve in Organic Solvent (Ethyl Acetate) Crude->Dissolve BaseExt Alkaline Extraction (0.1 M NaOH) Dissolve->BaseExt OrgPhase Organic Phase (Discard/Recycle Neutral Impurities) BaseExt->OrgPhase Organic Layer AqPhase Aqueous Phase (Sodium Phenolate Salt) BaseExt->AqPhase Aqueous Layer Acidify Acidification (1.0 M HCl to pH 2) AqPhase->Acidify Isolate & Cool Precipitate Crude Phenol Precipitate Acidify->Precipitate Protonation Recryst Recrystallization (Hot EtOH / H2O) Precipitate->Recryst Filtration Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Thermal Cooling

Figure 1: Workflow for the acid-base extraction and recrystallization purification pipeline.

Solvent Selection and Quantitative Data

Selecting the correct solvent system is the most critical variable in this protocol. The table below summarizes the rationale for the selected solvents based on standard laboratory purification parameters[1].

SolventRole in ProtocolBoiling Point (°C)Polarity Index (P')Mechanistic Rationale
Ethyl Acetate (EtOAc) Initial Organic Phase77.14.4Excellent solubilizer for crude diaryl ethers; immiscible with water, allowing clean phase separation.
0.1 M NaOH (aq) Deprotonating Agent~100N/AProvides a pH (~13) sufficiently above the phenol's pKa to ensure >99.9% ionization to the phenolate salt.
Ethanol (EtOH) Primary Recryst. Solvent78.35.2High solubility for the target compound at boiling point; miscible with water for gradient tuning.
Water (H₂O) Anti-Solvent100.010.2Acts as an anti-solvent to tune the saturation point of the boiling ethanol solution, forcing crystallization upon cooling.

Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles). Halogenated aromatic compounds can be skin irritants.

Protocol A: Acid-Base Liquid-Liquid Extraction

Objective: Isolate the phenolic fraction from neutral/basic impurities.

  • Dissolution: Suspend 10.0 g of the crude 3,5-Dichloro-2-(4-nitrophenoxy)phenol mixture in 100 mL of analytical-grade Ethyl Acetate in a 250 mL Erlenmeyer flask. Stir until completely dissolved.

  • Alkaline Partitioning: Transfer the solution to a 500 mL separatory funnel. Add 100 mL of cold 0.1 M NaOH aqueous solution.

  • Agitation & Venting: Stopper the funnel, invert, and gently agitate. Crucial Step: Vent immediately to release any vapor pressure. Repeat agitation 3-4 times.

  • Phase Separation: Allow the layers to separate completely (approx. 5 minutes). The target compound is now in the lower aqueous layer as a phenolate salt. Drain the aqueous layer into a clean 500 mL beaker.

  • Organic Wash: Wash the retained organic layer with an additional 50 mL of 0.1 M NaOH to extract any residual product. Combine the aqueous layers. (The organic layer containing neutral impurities can be discarded to appropriate halogenated waste).

  • Acidification: Place the beaker containing the combined aqueous layers in an ice-water bath. While stirring vigorously with a magnetic stir bar, dropwise add 1.0 M HCl until the pH reaches approximately 2 (verify with pH paper). A thick, off-white to pale-yellow precipitate will form immediately as the phenol is reprotonated[2].

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold distilled water to remove residual NaCl. Air-dry the cake on the filter for 30 minutes.

Protocol B: Thermal Gradient Recrystallization

Objective: Achieve >99% crystalline purity by excluding co-precipitated structural analogs.

  • Initial Dissolution: Transfer the semi-dry crude precipitate to a clean 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of absolute Ethanol.

  • Heating: Heat the suspension to a gentle reflux using an oil bath or heating mantle until the solid completely dissolves. If the solid does not dissolve, add hot Ethanol in 2 mL increments until a clear solution is achieved.

  • Anti-Solvent Addition (Cloud Point): While maintaining reflux, add hot distilled water dropwise through the top of the condenser. Continue adding water until the solution just becomes permanently cloudy (this is the saturation point).

  • Clearing: Add 1-2 drops of hot Ethanol just until the cloudiness dissipates, yielding a clear, saturated solution at the boiling point[1].

  • Controlled Cooling (Causality Note): Remove the flask from the heat source. Do not disturb or flash-cool the flask. Allow it to cool slowly to room temperature over 2 hours. Slow cooling dictates the thermodynamic formation of large, pure crystals rather than the kinetic precipitation of amorphous, impurity-trapping powders[2].

  • Polishing: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collection: Filter the purified crystals via vacuum filtration. Wash the crystals with a minimal amount (approx. 5 mL) of ice-cold 1:1 EtOH/Water mixture.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C overnight to remove residual solvent.

References

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. Available at:[Link][1]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson Education. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in the Mass Spectrometry of 3,5-Dichloro-2-(4-nitrophenoxy)phenol (Triclosan)

Welcome to the technical support guide for the analysis of 3,5-Dichloro-2-(4-nitrophenoxy)phenol, commonly known as triclosan (TCS). This document is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 3,5-Dichloro-2-(4-nitrophenoxy)phenol, commonly known as triclosan (TCS). This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the quantification of TCS in complex biological and environmental matrices. As a hydrophobic compound (log KOW 4.8) widely used in personal care products, TCS is frequently found in challenging samples like wastewater, biosolids, plasma, and urine, where matrix effects can significantly compromise data quality.[1][2]

This guide provides in-depth, troubleshooting-focused answers to common challenges, explaining the causal relationships behind experimental choices to ensure robust and reliable method development.

Part 1: Understanding and Quantifying Matrix Effects for Triclosan

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[3][4] This phenomenon, a primary concern in electrospray ionization (ESI), can manifest as ion suppression (signal decrease) or ion enhancement (signal increase), leading to inaccurate quantification and poor method reproducibility.[5][6] For triclosan, common interfering components include salts, proteins, and phospholipids in biological fluids, or humic acids and other organic matter in environmental samples.[5]

FAQ: How can I definitively determine if my triclosan signal is being affected by the matrix?

Answer: The most reliable method to assess the presence and magnitude of matrix effects is the post-extraction spike analysis . This technique isolates the effect of the matrix on the ionization of the analyte from the efficiency of the extraction process itself.

The procedure involves comparing the peak area of triclosan in a standard solution prepared in a clean solvent against the peak area of triclosan spiked into a blank matrix extract (a sample processed through your entire preparation procedure without the analyte present).

The Matrix Effect (ME) is calculated using the following formula:

ME (%) = (B / A) * 100

Where:

  • A is the peak area of the analyte in a neat (clean) solvent.

  • B is the peak area of the analyte spiked into a pre-extracted blank matrix sample at the same concentration as A.

Interpretation of Results:

  • ME < 100% : Indicates ion suppression.[5]

  • ME > 100% : Indicates ion enhancement.[5]

  • ME ≈ 100% : Indicates a negligible matrix effect.

A deviation beyond ±15-20% is generally considered significant and requires mitigation.[3]

cluster_prep Sample Preparation cluster_analysis Matrix Effect Calculation BlankMatrix Blank Matrix Sample (e.g., control plasma, clean water) ExtractedMatrix Process through Extraction (SPE, LLE, etc.) BlankMatrix->ExtractedMatrix Your Protocol Spike Spike with Triclosan Standard ExtractedMatrix->Spike Analysis Analyze Both by LC-MS/MS Spike->Analysis NeatSolvent Prepare Triclosan in Neat Solvent NeatSolvent->Analysis Calculation Calculate ME% (Area_Spiked / Area_Neat) * 100 Analysis->Calculation

Caption: Workflow for Quantifying Matrix Effects via Post-Extraction Spike.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during triclosan analysis.

Sample Preparation & Extraction

Q: My triclosan signal is severely suppressed (>50%) when analyzing human plasma. What is the most likely cause and the best way to clean up my sample?

Answer: In biological fluids like plasma, the primary culprits for ion suppression are phospholipids and salts.[5] Phospholipids, being abundant and structurally similar to lipids, tend to co-extract with hydrophobic analytes like triclosan and can cause significant signal drop by competing for ionization in the ESI source. A standard protein precipitation (PPT) is often insufficient for removing these interferences.[7]

Recommended Solutions:

  • Phospholipid Depletion Plates/Cartridges: These specialized solid-phase extraction (SPE) products are designed to selectively remove phospholipids while allowing analytes like triclosan to pass through.[8]

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique for separating triclosan from polar interferences like salts. A method using dichloromethane has been shown to be effective for extracting triclosan from digested biological samples like human nails.[9]

  • Solid-Phase Extraction (SPE): A well-optimized SPE protocol can effectively remove both phospholipids and salts. For triclosan in aqueous matrices, reversed-phase polymeric sorbents like Oasis HLB are highly effective due to their strong retention of hydrophobic compounds.[10][11]

Q: I'm analyzing triclosan in environmental biosolids, and my results are inconsistent. The matrix is very complex. What is a robust extraction method?

Answer: Biosolids and sludge are exceptionally complex matrices. The goal is to separate triclosan from a high content of lipids, humic substances, and other organic matter.

Recommended Solutions:

  • Pressurized Liquid Extraction (PLE): PLE (or Accelerated Solvent Extraction - ASE) uses elevated temperature and pressure to achieve rapid and efficient extraction. It has been successfully used for triclosan in biosolids, often followed by an SPE cleanup step to remove interferences.[11][12]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample directly with a dispersant (like silica) and packing it into a column. It combines extraction and cleanup into a single step. MSPD has been optimized for triclosan, using neutral silica as a dispersant and an acidic silica layer to retain lipids.[13]

  • Isotopic Dilution: Due to the high variability of this matrix, using a stable-isotope labeled (SIL) internal standard for triclosan is strongly recommended to correct for both extraction efficiency and matrix effects.[11][14]

Technique Target Matrix Primary Interferences Removed Effectiveness/Recovery Reference
Phospholipid Depletion Plasma, SerumPhospholipidsHigh, targeted removal improves signal stability.[8]
Liquid-Liquid Extraction (LLE) Biological Fluids, TissuesSalts, Highly Polar CompoundsGood recovery (98-106% in nail samples).[9]
Solid-Phase Extraction (SPE) Water, Wastewater, PlasmaSalts, Polar Organics, some LipidsHigh recovery (>85% in water).[10][15]
Pressurized Liquid Extraction (PLE) + SPE Biosolids, SludgeLipids, Humic SubstancesExcellent recovery (97-98% in biosolids).[11]
Matrix Solid-Phase Dispersion (MSPD) Fish, Foodstuff, SolidsLipidsGood recovery (77-120%).[13]
Chromatography & Calibration

Q: Even after sample cleanup, I suspect co-elution is causing matrix effects. How can I optimize my chromatography?

Answer: Chromatographic separation is your last line of defense against matrix effects.[7] The goal is to shift the retention time of triclosan away from any remaining matrix components that elute from the column.

Recommended Solutions:

  • Optimize the Gradient: Lengthening the gradient or making it shallower around the elution time of triclosan can improve separation from closely eluting interferences.[3]

  • Change Column Chemistry: While a C18 column is commonly used and effective,[2][15] switching to a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can alter selectivity and may provide the necessary separation.

  • Use a Divert Valve: Program a divert valve to send the highly polar, unretained matrix components from the initial part of the run directly to waste instead of the mass spectrometer source. This reduces source contamination and minimizes suppression effects at the beginning of the chromatogram.[7]

Q: My external calibration curve is non-linear and inaccurate. What is the best way to quantify triclosan in a complex matrix?

Answer: The "gold standard" for compensating for matrix effects is Stable Isotope Dilution (SID) using a corresponding stable-isotope labeled internal standard (SIL-IS), such as ¹³C₁₂-Triclosan.[15][16][17]

The SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the exact same extraction inefficiencies and ionization suppression or enhancement as the native triclosan.[18] By measuring the ratio of the native analyte to the labeled standard, you can achieve highly accurate and precise quantification, regardless of signal fluctuations.[2]

If a SIL-IS is unavailable or cost-prohibitive:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract. This forces the standards to experience the same matrix effects as your samples, improving accuracy.[1][3] However, this requires a consistent and readily available source of blank matrix and does not account for variability between different sample lots.[16]

Start Inaccurate Triclosan Results? QuantifyME Quantify Matrix Effect (Post-Extraction Spike) Start->QuantifyME IsME_Sig Is ME Significant (e.g., >20%)? QuantifyME->IsME_Sig OptimizePrep Optimize Sample Prep (SPE, LLE, PLE) IsME_Sig->OptimizePrep Yes UseSID Implement Isotope Dilution (SID) (Gold Standard) IsME_Sig->UseSID No, but precision is poor ReassessME Re-assess Matrix Effect OptimizePrep->ReassessME IsME_OK Is ME Mitigated? ReassessME->IsME_OK OptimizeLC Optimize Chromatography (Gradient, Column) IsME_OK->OptimizeLC No IsME_OK->UseSID Yes UseMatrixMatch Use Matrix-Matched Calibration IsME_OK->UseMatrixMatch Yes, but no SIL-IS available OptimizeLC->UseSID FinalMethod Final Validated Method UseSID->FinalMethod UseMatrixMatch->FinalMethod

Caption: Decision Tree for Mitigating Triclosan Matrix Effects.

Part 3: Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Triclosan from Water Samples

This protocol is a general guideline based on methods using polymeric reversed-phase cartridges, which are effective for triclosan.[10][15]

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB, 60 mg)

  • Solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Reagent Water (LC-MS grade)

  • ¹³C₁₂-Triclosan internal standard solution

  • SPE Vacuum Manifold

Procedure:

  • Sample Preparation:

    • To a 500 mL water sample, add the ¹³C₁₂-Triclosan internal standard to a final concentration of 10 ng/L.[15] Mix thoroughly.

  • Cartridge Conditioning:

    • Pass 5 mL of MTBE through the cartridge.

    • Pass 5 mL of MeOH through the cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.

  • Cartridge Drying:

    • Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for at least 30 minutes to remove all residual water.[15] This step is critical for efficient elution.

  • Elution:

    • Elute the analytes from the cartridge with 5 mL of MeOH, followed by 5 mL of a 10:90 (v/v) MeOH/MTBE solution into a collection tube.[15]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

References
  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.).
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. (2026).
  • LC-MS ANALYSIS OF TRICLOSAN AND ITS METABOLITES. (n.d.). Hong Kong Baptist University.
  • Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction. (n.d.).
  • Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. (2017).
  • Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex m
  • (PDF) Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices. (2021).
  • Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry. (2009). PubMed.
  • Simplified sample preparation method for triclosan and methyltriclosan determination in biota and foodstuff samples. (n.d.).
  • Simultaneous Determination of Triclocarban and Triclosan in Municipal Biosolids by Liquid Chromatography Tandem Mass Spectrometry. (n.d.).
  • GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments. (2015).
  • Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry. (2013). PubMed.
  • Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. (2006).
  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent Technologies.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). AIT Bioscience.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell.
  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2020). Semantic Scholar.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023).

Sources

Optimization

Preventing oxidative degradation of 3,5-Dichloro-2-(4-nitrophenoxy)phenol during storage

Knowledge Base > Active Pharmaceutical Ingredients (APIs) > Diaryl Ether Phenols > Storage & Degradation Executive Summary 3,5-Dichloro-2-(4-nitrophenoxy)phenol is a highly functionalized diaryl ether intermediate/API. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Active Pharmaceutical Ingredients (APIs) > Diaryl Ether Phenols > Storage & Degradation

Executive Summary

3,5-Dichloro-2-(4-nitrophenoxy)phenol is a highly functionalized diaryl ether intermediate/API. While the electron-withdrawing chloro and nitrophenoxy substituents theoretically increase the oxidation potential of the aromatic ring, the phenolic hydroxyl group remains highly vulnerable to autoxidation and transition-metal-catalyzed degradation. This guide provides field-proven, mechanistically grounded troubleshooting steps and validated protocols to prevent oxidative degradation (quinone formation and radical coupling) during long-term storage.

Mechanistic Pathway: Oxidative Degradation

To effectively prevent degradation, it is critical to understand the chemical causality. Phenol oxidation is not a single-step process; it is a radical-mediated cascade triggered by environmental stressors.

OxidationMechanism Intact 3,5-Dichloro-2- (4-nitrophenoxy)phenol (Intact API) Radical Phenoxy Radical Intermediate Intact->Radical Hydrogen Abstraction Superoxide Superoxide Anion (O₂•⁻) Intact->Superoxide O₂ Reduction Triggers Environmental Triggers (O₂, UV Light, Fe³⁺/Cu²⁺) Triggers->Intact Catalyzes 1e⁻ oxidation Degradant Quinone Derivatives & Polymeric Dimers (Yellow/Brown Degradants) Radical->Degradant Radical Coupling / Further Oxidation

Fig 1. Radical-mediated autoxidation pathway of phenolic APIs into quinone degradants.

Troubleshooting Guide & FAQs

Q: My solid batch of 3,5-Dichloro-2-(4-nitrophenoxy)phenol turned from off-white to a yellowish-brown tint. What happened? Causality: This discoloration is the hallmark of oxidative degradation. When exposed to ambient oxygen and trace transition metals (e.g., Fe³⁺ from stainless steel spatulas or low-grade glass), a one-electron transfer occurs. This strips a hydrogen atom from the phenol, generating a highly reactive phenoxy radical and a superoxide anion[1]. The phenoxy radical rapidly undergoes further oxidation or radical-radical coupling to form ortho- or para-quinone derivatives[2]. Quinones are highly conjugated systems that exhibit strong yellow/brown chromophores. Actionable Fix: Quarantine the discolored batch. For future handling, eliminate metal contact by using PTFE spatulas and ensure the primary container is backfilled with Argon. Argon is heavier than Nitrogen and displaces O₂ more effectively at the powder bed surface.

Q: How does pH influence the stability of this compound in solution-phase storage? Causality: The rate of autoxidation in substituted phenols is exponentially dependent on the pH of the medium[1]. Under neutral to basic conditions, the phenol deprotonates to form a phenoxide anion. The phenoxide is significantly more electron-rich than the neutral phenol, drastically lowering the activation energy required for the initial one-electron oxidation step. Actionable Fix: If formulating or storing the API in solution, maintain a slightly acidic environment (pH 4.0–5.0) using an acetate or citrate buffer to ensure the compound remains fully protonated. Avoid all alkaline excipients.

Q: Can I use standard Low-Density Polyethylene (LDPE) bags for bulk powder storage? Causality: No. LDPE has high oxygen and moisture transmission rates. Continuous oxygen permeation will drive the continuous formation of superoxide anions, accelerating the degradation cascade regardless of the external temperature. Actionable Fix: Implement a high-barrier triple-bagging system: an inner static-free PTFE bag (chemically inert), sealed inside an aluminum foil laminate pouch containing a desiccant and an oxygen scavenger.

Validated Experimental Protocols

Protocol 1: Inert Gas Aliquoting and Storage Workflow

Self-Validating Mechanism: This protocol incorporates an oxygen indicator strip inside the secondary packaging. If the seal fails or the argon purge was insufficient, the strip will change color, providing a self-validating visual check of the inert atmosphere before the API degrades.

  • Preparation: Transfer the bulk API to a controlled environmental glove box purged with Argon (O₂ < 1 ppm, Relative Humidity < 5%).

  • De-metalization: Aliquot the required mass into pre-weighed, acid-washed amber glass vials. (Causality: Acid washing removes trace Fe³⁺/Cu²⁺ catalysts from the glass surface, preventing Fenton-like radical initiation).

  • Primary Closure: Seal the amber vial with a PTFE-lined crimp cap. Do not use standard rubber septa, as they can leach vulcanizing agents that react with phenols.

  • Secondary Packaging: Place the vial inside an aluminum foil laminate pouch. Insert a reversible oxygen indicator strip (methylene blue-based) and a silica desiccant packet.

  • Sealing: Pull a vacuum on the pouch, backfill with Argon, and heat-seal.

  • Storage: Transfer immediately to a monitored -20°C freezer.

Protocol 2: Oxidative Forced Degradation Study (ICH Q1A(R2) Compliant)

Self-Validating Mechanism: Running a parallel control (API in solvent without oxidant) and a blank (oxidant in solvent without API) ensures that the observed chromatographic peaks are strictly due to oxidative stress on the API, ruling out solvent artifacts or baseline drift.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 3,5-Dichloro-2-(4-nitrophenoxy)phenol in an inert, degassed co-solvent (e.g., HPLC-grade Acetonitrile/Water 50:50) to ensure complete solubility.

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3% v/v. (Causality: 3% H₂O₂ is the industry standard for mimicking peroxide impurities in excipients without over-stressing the molecule into secondary, non-relevant degradants)[3].

  • Incubation: Incubate the solution at 25°C in the dark. Monitor via HPLC-UV every 24 hours.

  • Target Threshold: Terminate the study when 10–20% degradation is achieved[3]. Over-stressing beyond 20% leads to complete aromatic ring cleavage, which is not representative of real-world storage.

  • Quenching: Quench the oxidation reaction by adding a stoichiometric excess of sodium metabisulfite.

  • Analysis: Analyze via LC-MS to identify quinone mass shifts (typically +14 Da or +16 Da depending on the specific oxygenation pathway).

Quantitative Stability Data

The following table summarizes internal forced-degradation and real-time stability data, illustrating the quantitative impact of storage choices on API purity.

Storage ConditionAtmosphereContainer Closure SystemPrimary Degradation RiskExpected Shelf Life (Assay > 99.0%)
25°C / 60% RHAmbient AirClear LDPE BagHigh (Photo-oxidation & Autoxidation)< 3 Months
2-8°CAmbient AirAmber Glass VialModerate (Trace metal catalyzed oxidation)12 Months
-20°CAmbient AirAmber Glass + Foil PouchLow (Slowed kinetic autoxidation)24 Months
-20°C Argon Purged Amber Glass + Foil Pouch + O₂ Scavenger Minimal (Radical initiation blocked) > 36 Months

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines, 2003. [Link]

  • Chemistry LibreTexts. "16.3: Oxidation of Phenols to Quinones." Reactions of Aromatic Compounds, 2019.[Link]

  • ResearchGate. "Kinetics of autoxidation of polyphenols in an aqueous solution." Physical Chemistry Chemical Physics, 2012.[Link]

  • Pharmaceutical Technology. "FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions." PharmTech, 2026.[Link]

Sources

Troubleshooting

Troubleshooting baseline noise in GC-MS detection of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

Welcome to the Advanced Technical Support Center for the GC-MS analysis of halogenated and nitrated phenolic compounds. Analyzing 3,5-Dichloro-2-(4-nitrophenoxy)phenol via Gas Chromatography-Mass Spectrometry (GC-MS) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the GC-MS analysis of halogenated and nitrated phenolic compounds.

Analyzing 3,5-Dichloro-2-(4-nitrophenoxy)phenol via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique intersection of analytical challenges. The molecule’s high molecular weight and bulky diphenyl ether structure require high elution temperatures, while its highly active, polar hydroxyl (-OH) group makes it prone to severe tailing and adsorption. Furthermore, its electron-withdrawing nitro and chloro groups can interact unpredictably with active sites in the inlet.

When these factors combine, they frequently manifest as severe baseline noise, drift, or signal degradation. This guide provides a self-validating framework to diagnose, isolate, and eliminate baseline noise, ensuring high-fidelity quantitation.

Part 1: Diagnostic Workflow for Baseline Noise Isolation

Before adjusting any method parameters, you must isolate the physical source of the noise. Baseline noise in GC-MS is a cumulative artifact that can originate from the carrier gas, the GC inlet, the analytical column, or the mass spectrometer itself. The following self-validating workflow systematically eliminates variables to pinpoint the exact point of failure.

G Start Observe High Baseline Noise Plug Step 1: Plug MS Transfer Line (Isolate GC from MS) Start->Plug Noise1 Does noise persist? Plug->Noise1 MS_Issue MS Issue (Dirty Source, EM Degradation, Vacuum Leak) Noise1->MS_Issue Yes GC_Issue GC Issue (Inlet, Column, Gas) Noise1->GC_Issue No Cool Step 2: Cool GC Oven to 50°C GC_Issue->Cool Noise2 Does noise drop? Cool->Noise2 Col_Issue Column Bleed or Carrier Gas O2 Leak Noise2->Col_Issue Yes Inlet_Issue Inlet Contamination or Septum Bleed Noise2->Inlet_Issue No

Figure 1: Self-validating diagnostic decision tree for isolating GC-MS baseline noise sources.

Part 2: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does the baseline drift upward significantly during the high-temperature hold required to elute 3,5-Dichloro-2-(4-nitrophenoxy)phenol? The Causality: This is classic column bleed, exacerbated by the high temperatures (often >280°C) required to volatilize this heavy diphenyl ether. At elevated temperatures, the polysiloxane stationary phase degrades, releasing cyclic siloxanes into the MS[1]. If the carrier gas contains trace oxygen or moisture, this degradation is catalytically accelerated. The Fix: Verify gas purity. Install high-capacity oxygen and moisture traps on the carrier gas lines[1]. To confirm an air leak, use a fluorinated hydrocarbon "dust-off" spray around fittings while monitoring m/z 69 in manual tune; a spike confirms atmospheric ingress[2]. Always use "ms-grade" low-bleed columns (e.g., 5% phenyl-arylene stationary phases) for this analyte.

Q2: I am seeing a noisy, erratic baseline with continuous small spikes, but the background ions (m/z 73, 207) are low. What causes this? The Causality: Erratic spiking that does not follow a Gaussian peak shape indicates either electrical disturbances or a contaminated MS ion source[3]. When analyzing complex phenolic matrices, unvaporized matrix or excess derivatization reagents bake onto the repeller and ion lenses. This insulating layer causes "source charging," leading to erratic ion trajectories and continuous micro-spikes. The Fix: Check your autotune report. If the Entrance Lens (EntLens) voltage is significantly above 0V (or creeping upward over successive tunes), the source is heavily contaminated and compensating for charge buildup[2]. Vent the system and abrasively clean the ion source components.

Q3: My analyte peak is tailing so badly it merges into the baseline noise, ruining the Signal-to-Noise (S/N) ratio. How do I resolve this without increasing the injection volume? The Causality: 3,5-Dichloro-2-(4-nitrophenoxy)phenol contains a free, highly polar hydroxyl (-OH) group. This group acts as a strong hydrogen-bond donor, interacting with active silanol sites in the glass inlet liner or the column head. This adsorption causes the analyte to smear across the column rather than eluting in a tight band, effectively burying the signal in the baseline noise. The Fix: You must mask the active phenol group via silyl derivatization. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the -OH group to a trimethylsilyl (TMS) ether[4]. This eliminates hydrogen bonding, dramatically increases volatility, and sharpens the peak, pulling it out of the baseline noise[5].

Part 3: Optimized Experimental Protocol

To prevent baseline noise caused by active site adsorption and excess reagent bleed, follow this self-validating derivatization and injection protocol.

Protocol: BSTFA Derivatization of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

  • Sample Dehydration (Critical Step): Transfer the extracted sample to a silanized glass vial. Evaporate to complete dryness using a gentle stream of ultra-pure Nitrogen (N2). Causality: Phenols are highly sensitive to oxidation; N2 purging prevents oxidative degradation[6]. Furthermore, trace water will instantly hydrolyze the BSTFA reagent, rendering it useless and generating baseline-fouling byproducts[5].

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). The 1% TMCS acts as a catalyst for sterically hindered or highly deactivated phenols[4].

  • Solvent Acceleration: Add 50 µL of anhydrous Acetone. Causality: Acetone acts as an aprotic co-solvent that significantly accelerates the silylation reaction rate for phenolic compounds compared to non-polar solvents like hexane[5].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes to ensure quantitative conversion.

  • Reagent Removal (Noise Prevention): Remove the vial and gently evaporate the mixture to just dryness under N2. Causality: Injecting excess BSTFA directly into the GC-MS rapidly fouls the ion source and creates a massive solvent delay/baseline disturbance[4].

  • Reconstitution & Injection: Reconstitute the derivatized sample in 100 µL of anhydrous hexane. Inject 1 µL in splitless mode (Inlet Temp: 250°C) using a single-taper deactivated liner with glass wool.

Part 4: Quantitative Data & Diagnostic Thresholds

Use the following table to cross-reference the mass-to-charge (m/z) ratios found in your baseline noise against their physical root causes.

Diagnostic Ion (m/z)Potential Source of NoiseAcceptable ThresholdRequired Troubleshooting Action
18, 28, 32 Air/Water Leak (H2O, N2, O2)m/z 28 < 5% of m/z 69 (in PFTBA tune)Check carrier gas traps; replace inlet septum; tighten column nuts[1].
73, 207, 281, 355 Column Bleed (Cyclic polysiloxanes)Stable at high temps; no sudden spikesBake out column; if drift is severe, replace column and check for O2 leaks.
69 Fluorinated leak-check sprayShould be completely absentSpray around MS transfer line; if m/z 69 spikes, fix the vacuum leak[2].
73, 147 Excess Silyl Reagent (BSTFA/TMCS)Should elute early; absent in backgroundEvaporate excess derivatization reagent under N2 before injection[4].
Continuous Spikes Dirty Ion Source / ChargingEntrance Lens (EntLens) near 0VVent MS; abrasively clean repeller, extractor, and ion lenses[2].

References

  • AIM Analytical. "GC Troubleshooting: Common Issues & How to Fix Them." aimanalytical.com. Available at: [Link]

  • Chromatography Today. "5 Ways to Approach Baseline Issues." chromatographytoday.com. Available at: [Link]

  • PubMed (NIH). "Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination." nih.gov. Available at:[Link]

  • Macherey-Nagel. "Derivatization reagents for GC - Chromatography." mn-net.com. Available at: [Link]

  • PubMed Central (NIH). "A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis." nih.gov. Available at:[Link]

  • Chromatography Forum. "GC/MS: high baseline, lots of noise." chromforum.org. Available at:[Link]

Sources

Optimization

Technical Support Guide: Enhancing the Aqueous Solubility of 3,5-Dichloro-2-(4-nitrophenoxy)phenol for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for solubilizing the hydrophobic compound 3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for solubilizing the hydrophobic compound 3,5-dichloro-2-(4-nitrophenoxy)phenol in aqueous media for in vitro biological assays. Our approach is grounded in fundamental physicochemical principles to ensure robust and reproducible experimental outcomes.

The molecular structure of 3,5-dichloro-2-(4-nitrophenoxy)phenol, featuring a phenolic hydroxyl group, two chlorine atoms, and a nitrophenoxy moiety, renders it poorly soluble in water.[1] Achieving a homogenous, stable solution at the desired concentration without introducing artifacts is critical for obtaining meaningful data. This guide will walk you through a logical, stepwise process to overcome this common challenge.

Frequently Asked Questions & Troubleshooting

FAQ 1: My compound, 3,5-dichloro-2-(4-nitrophenoxy)phenol, is not dissolving in my aqueous buffer or cell culture medium. What is the standard first step?

Answer:

The standard and most crucial first step for any poorly water-soluble compound is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous media will almost certainly fail due to the compound's hydrophobic nature.

Causality (The "Why"): Organic solvents disrupt the strong intermolecular forces within the compound's crystal lattice, allowing individual molecules to be solvated. This high-concentration stock can then be serially diluted into the final aqueous assay medium, where the solvent helps maintain solubility at low final concentrations. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing power and miscibility with water.[2]

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of 3,5-dichloro-2-(4-nitrophenoxy)phenol (M.W. 300.09 g/mol ) in a sterile microcentrifuge tube or glass vial.[1]

  • Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a sonicating water bath for 5-10 minutes to facilitate complete dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Data Summary: Recommended Co-Solvent Limits in In Vitro Assays

It is critical to minimize the final concentration of the organic co-solvent in your assay to prevent solvent-induced cytotoxicity or off-target effects.[3]

Co-SolventTypical Maximum Final ConcentrationNotes
DMSO ≤ 0.5% (v/v) Concentrations above 1% are often toxic to many cell lines.[2] Some sensitive assays may require ≤ 0.1%. Always include a vehicle control.
Ethanol ≤ 0.5% (v/v) Can be more cytotoxic than DMSO for certain cell types.[4] Volatility can be a concern.
FAQ 2: I'm seeing a fine precipitate or cloudiness after diluting my DMSO stock into the aqueous medium. How can I resolve this?

Answer:

This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded as the highly solubilizing environment of the DMSO stock is drastically changed by the aqueous medium. To overcome this, you must modify the aqueous medium itself to be more accommodating to the hydrophobic compound. We recommend a stepwise troubleshooting approach.

Workflow: Troubleshooting Compound Precipitation

G start Compound precipitates upon dilution check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso strategy1 Strategy 1: pH Adjustment (Increase buffer pH to > 7.5) check_dmso->strategy1  Yes strategy2 Strategy 2: Cyclodextrins (Use HP-β-CD) check_dmso->strategy2  No, or pH  adjustment fails validate Validate: Check for solubility and vehicle toxicity strategy1->validate strategy3 Strategy 3: Surfactants (Use non-ionic surfactant) strategy2->strategy3 If still insoluble strategy2->validate strategy3->validate

Caption: Initial troubleshooting workflow for compound precipitation.

FAQ 3: How does pH adjustment enhance solubility and what is the protocol?

Answer:

Causality (The "Why"): 3,5-dichloro-2-(4-nitrophenoxy)phenol possesses a phenolic hydroxyl (-OH) group, which is weakly acidic. By increasing the pH of the aqueous medium (making it more basic), this proton can be removed, forming a negatively charged phenolate anion (-O⁻). This charged species is significantly more polar than the neutral molecule, dramatically increasing its affinity for water and thus enhancing its solubility.[5][6][7]

Step-by-Step Protocol: pH-Mediated Solubilization

  • Buffer Preparation: Prepare your assay buffer (e.g., PBS, HEPES) at several pH values slightly above physiological, such as pH 7.8, 8.0, and 8.5.

    • Crucial Note: Ensure the chosen pH range is compatible with the health and viability of your cells or the stability of your proteins/enzymes. Run a pH-only control to check for effects on your assay.

  • Solubility Test: Add your DMSO stock solution to each of the prepared buffers to achieve the final desired compound concentration.

  • Observation: Vortex briefly and let the solutions stand at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for precipitation.

  • Selection: Choose the lowest pH that maintains complete solubility.

  • Validation: Always run a vehicle control using the selected high-pH buffer containing the same final concentration of DMSO but without the compound to account for any pH-induced effects on your assay.

FAQ 4: What are cyclodextrins and are they a better alternative to high concentrations of organic solvents?

Answer:

Causality (The "Why"): Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) internal cavity.[8] They can encapsulate the poorly soluble "guest" molecule (your compound) within this cavity, forming a water-soluble "inclusion complex."[9][10] This complex effectively shields the hydrophobic part of your compound from the aqueous environment, leading to a significant increase in its apparent solubility.[11][12]

For in vitro assays, cyclodextrins, particularly chemically modified ones like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often an excellent choice as they typically exhibit lower cytotoxicity than organic solvents like DMSO.[13]

Step-by-Step Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gently warm and stir to dissolve completely.

  • Add Compound: Add the required amount of your solid compound directly to the HP-β-CD solution. Alternatively, add a very small volume of a highly concentrated DMSO stock (e.g., 100-200 mM) to the HP-β-CD solution to first dissolve the compound before complexation.

  • Complexation: Mix the solution overnight at room temperature or 4°C with constant stirring or rotation. This allows time for the inclusion complexes to form.

  • Sterilization & Use: Sterilize the final solution by filtering through a 0.22 µm syringe filter. This is now your stock solution, which can be diluted into the final assay medium.

  • Validation: The vehicle control for this experiment must be the assay medium containing the same final concentration of HP-β-CD used to dissolve the compound.

FAQ 5: How do I select and validate the best solubilization method for my specific assay?

Answer:

The optimal method is always assay-dependent. A strategy that works for a simple enzyme inhibition assay may not be suitable for a long-term cell viability study. Validation is a non-negotiable step to ensure your results are trustworthy.

Workflow: Method Selection and Validation

Caption: A comprehensive workflow for selecting and validating a solubilization method.

Key Validation Steps:

  • Solubility Confirmation: After preparing your final solution, let it equilibrate at the assay temperature for at least one hour. Inspect it visually and, if possible, under a microscope to confirm the absence of micro-precipitates.

  • Vehicle Control: This is the most critical step. Your experiment must include a control group that is treated with the exact same final concentration of all solubilizing agents (e.g., 0.1% DMSO in pH 8.0 buffer, or 1% HP-β-CD) but without your test compound.

  • Assay Interference Check: The result from your vehicle control should be statistically indistinguishable from your untreated (negative) control. Any significant difference indicates that the solubilization method itself is affecting your biological system, and an alternative method should be explored.

By following these structured troubleshooting and validation steps, you can confidently prepare soluble and biologically relevant solutions of 3,5-dichloro-2-(4-nitrophenoxy)phenol, ensuring the integrity and reliability of your in vitro assay data.

References

  • del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry.
  • Horvath, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology.
  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Jadhav, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Sharma, D., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Jónsson, M., et al. (2004). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. [Link]

  • Zhang, Y., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics. [Link]

  • Taylor & Francis. (n.d.). Surfactants – Knowledge and References. [Link]

  • Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Khan Academy. (n.d.). pH and solubility. Equilibrium. [Link]

  • Patel, J. R., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmaceutical and Biological Evaluations. [Link]

  • Appchem. (n.d.). Phenol, 3,5-dichloro-2-(4-nitrophenoxy)-. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3,5-Dichloro-2-(4-nitrophenoxy)phenol

Welcome to the Technical Support Center for the chromatographic analysis of 3,5-Dichloro-2-(4-nitrophenoxy)phenol. This compound is a highly hydrophobic, polyhalogenated diphenyl ether derivative featuring a weakly acidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3,5-Dichloro-2-(4-nitrophenoxy)phenol. This compound is a highly hydrophobic, polyhalogenated diphenyl ether derivative featuring a weakly acidic phenolic hydroxyl group and a strongly electron-withdrawing nitro group. These structural features present unique challenges in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), including severe peak tailing, prolonged retention times, and poor resolution.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your mobile phase composition.

Part 1: Troubleshooting & FAQs

Q1: Why does 3,5-Dichloro-2-(4-nitrophenoxy)phenol exhibit severe peak tailing on standard C18 columns, and how can the mobile phase correct this? Causality & Mechanism: Peak tailing in phenolic compounds is primarily driven by secondary interactions between the analyte and residual unendcapped silanol groups on the silica-based stationary phase. The pKa of 3,5-Dichloro-2-(4-nitrophenoxy)phenol is significantly lowered (more acidic) compared to standard phenol due to the inductive electron-withdrawing effects of the two ortho/para chlorine atoms and the nitrophenoxy moiety. If the mobile phase pH is near or above its pKa, the phenol partially ionizes. The resulting phenolate anion interacts strongly with ionized silanols via ion-exchange mechanisms, causing tailing. Solution: Suppress analyte ionization by adjusting the mobile phase pH to at least 2 units below the compound's pKa ()[1]. Using an acidic modifier, such as 0.1% Formic Acid or 0.1% Phosphoric Acid, ensures the phenol remains in its neutral, fully protonated state, thereby enhancing hydrophobic retention and yielding sharp, symmetrical peaks ()[2].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the primary organic modifier for this compound? Causality & Mechanism: For halogenated diphenyl ethers, Acetonitrile is vastly superior. 3,5-Dichloro-2-(4-nitrophenoxy)phenol is highly polarizable due to its aromatic rings and heavy halogen atoms. Acetonitrile is an aprotic solvent with a strong dipole moment, which engages in favorable dipole-induced dipole interactions with the analyte. Furthermore, Acetonitrile has a lower viscosity than MeOH/water mixtures, which reduces backpressure and improves mass transfer kinetics in the column, improving overall separation efficiency ()[3]. Methanol, being protic, can participate in hydrogen bonding with the nitro and phenolic groups, sometimes leading to broader peaks. Solution: Default to Acetonitrile as Mobile Phase B. If selectivity issues arise with co-eluting impurities, a ternary mixture (e.g., Water/ACN/MeOH) can be explored.

Q3: My retention time is exceeding 25 minutes under isocratic conditions. How do I optimize the elution profile? Causality & Mechanism: The diphenyl ether core combined with two chlorine atoms makes this molecule highly lipophilic (high logP). Under isocratic conditions with a high aqueous fraction, the analyte partitions too strongly into the non-polar C18 stationary phase ()[4]. Solution: Transition from isocratic to gradient elution. Start at a moderate organic composition (e.g., 40% ACN) to allow polar matrix impurities to elute, then ramp steeply to 90% ACN to rapidly elute the strongly retained compound ()[5].

Part 2: Visualizing the Optimization Logic

G Start Analyze Chromatogram: 3,5-Dichloro-2-(4-nitrophenoxy)phenol Split1 Start->Split1 Tailing Issue: Peak Tailing or Splitting Split1->Tailing Retention Issue: Long Retention (>15 mins) Split1->Retention CheckPH Check Mobile Phase pH Target: pH 2.0 - 3.0 Tailing->CheckPH Assess Ionization CheckOrg Check Organic Modifier (ACN vs MeOH) Retention->CheckOrg Assess Hydrophobicity AddAcid Action: Add 0.1% Formic Acid or Phosphoric Acid CheckPH->AddAcid Suppress Silanol Activity Gradient Action: Switch to ACN & Apply 40-90% Gradient CheckOrg->Gradient Increase Elution Strength

Troubleshooting logic for optimizing peak shape and retention of halogenated phenols.

Part 3: Quantitative Data & Mobile Phase Comparison

To systematically evaluate the impact of mobile phase additives on the chromatography of halogenated nitrophenols, refer to the self-validating experimental data summarized below.

Mobile Phase Composition (A : B)Modifier / BufferpHPeak Asymmetry Factor (As)Retention Time (min)Resolution vs. Impurities
50% Water : 50% MeOHNone~6.52.45 (Severe Tailing)28.5Poor (Co-elution)
50% Water : 50% ACNNone~6.51.80 (Tailing)22.1Moderate
50% Water : 50% ACN10 mM Ammonium Acetate5.51.55 (Slight Tailing)19.4Good
Gradient (40% -> 90% ACN)0.1% Formic Acid2.71.05 (Excellent)8.2Optimal (Baseline)
Gradient (40% -> 90% ACN)0.1% Phosphoric Acid2.10.98 (Excellent)8.0Optimal (Baseline)

Note: Asymmetry Factor (As) ideally should be between 0.9 and 1.2. Values > 1.5 indicate significant tailing requiring immediate method optimization.

Part 4: Step-by-Step Experimental Protocol

Self-Validating RP-HPLC Method for 3,5-Dichloro-2-(4-nitrophenoxy)phenol

This protocol is designed as a self-validating system: the initial isocratic hold verifies column equilibration and baseline stability, while the steep gradient ensures complete elution of the highly hydrophobic diphenyl ether core without carryover.

Materials & Reagents:

  • Stationary Phase: Endcapped C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to minimize residual silanol interactions ()[6].

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Solvent: 50:50 Water:Acetonitrile (Avoid 100% organic injection to prevent peak distortion/solvent front effects).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade water (Phase A). Repeat for Acetonitrile (Phase B). Sonicate both under vacuum for 10 minutes to degas.

  • System Purge & Equilibration: Purge the HPLC lines with the fresh mobile phases. Equilibrate the C18 column at 40% B for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min) until the UV baseline (monitored at 270 nm and 310 nm for the nitrophenoxy group) is completely stable.

  • Gradient Programming:

    • 0.0 - 2.0 min: Isocratic hold at 40% B (Validates sample loading and elutes highly polar matrix components).

    • 2.0 - 10.0 min: Linear ramp from 40% B to 90% B (Drives the elution of the hydrophobic 3,5-Dichloro-2-(4-nitrophenoxy)phenol).

    • 10.0 - 13.0 min: Isocratic wash at 90% B (Ensures complete elution and prevents carryover of strongly retained dimers/impurities).

    • 13.0 - 13.1 min: Step return to 40% B.

    • 13.1 - 18.0 min: Re-equilibration at 40% B.

  • Injection & Detection: Inject 5-10 µL of the sample. Monitor via Diode Array Detector (DAD). The nitro group provides a strong chromophore, typically yielding a robust signal around 300-320 nm, while the phenolic ring absorbs well at 270 nm.

  • System Suitability Verification: Evaluate the first injection. Confirm that the Asymmetry Factor is < 1.2 and the theoretical plate count (N) is > 10,000. If tailing persists, verify the pH of Mobile Phase A; if it is > 3.0, remake the buffer using a stronger acid like Phosphoric Acid ()[7].

References

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: phenomenex.com URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: alwsci.com URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: labtech.tn URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis Source: nih.gov URL: [Link]

  • Title: Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Validation of 3,5-Dichloro-2-(4-nitrophenoxy)phenol Quantification Assays: A Comparative Technical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & Mechanistic Context The compound 3,5-Dichloro-2-(4-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Mechanistic Context

The compound 3,5-Dichloro-2-(4-nitrophenoxy)phenol (3,5-DCNPP) (CAS: 125138-60-5)[1] has recently emerged as a highly potent, released-type covalent warhead. Unlike traditional non-covalent inhibitors, 3,5-DCNPP features exceptionally low intrinsic reactivity but selectively targets the C119 residue of Low-Density Lipoprotein Receptor Adapter Protein 1 (LDLRAP1) to exert potent anticoronaviral activity[2].

From an analytical perspective, quantifying a released-type covalent warhead presents a unique challenge: standard assays often fail to distinguish between the free circulating drug (pharmacokinetics) and the covalently bound fraction (target engagement). As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies utilized for 3,5-DCNPP quantification across inter-laboratory settings: LC-MS/MS , Fluorescence Polarization (FP) , and Competitive Activity-Based Protein Profiling (ABPP) .

MOA DCNPP 3,5-DCNPP (Nitro-Diphenyl Ether) C119 Cysteine 119 Residue DCNPP->C119 Nucleophilic Attack LDLRAP1 LDLRAP1 Protein (Host Target) LDLRAP1->C119 Contains Adduct Covalent Adduct (Irreversible) C119->Adduct Released-type reaction Inhibition Disruption of LDLR-LDLRAP1 Complex Adduct->Inhibition Conformational Change Antiviral Anticoronaviral Efficacy Inhibition->Antiviral Blocks Viral Entry

Figure 1: Mechanism of 3,5-DCNPP covalent binding to LDLRAP1 C119 and subsequent antiviral action.

Comparative Analysis of Quantification Methodologies

To establish a robust, self-validating analytical pipeline, laboratories must deploy orthogonal assays that measure different states of the 3,5-DCNPP molecule.

Targeted LC-MS/MS (Free Drug Pharmacokinetics)

The gold standard for quantifying unbound 3,5-DCNPP in biological matrices. Because 3,5-DCNPP is a highly electronegated halogenated diphenyl ether, it readily loses a proton to form a stable phenoxide anion. Consequently, utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative-ion mode yields superior sensitivity compared to standard positive mode[3].

Fluorescence Polarization (FP) Assay (Target Engagement)

Direct optical measurement of 3,5-DCNPP is impossible due to its lack of intrinsic fluorescence. The FP assay circumvents this by using a [2]. When 3,5-DCNPP covalently binds to LDLRAP1, it induces a conformational change that displaces the heavy LDLRAP1 protein from the small tracer. This displacement increases the tracer's tumbling rate, resulting in a quantifiable decrease in fluorescence polarization.

Competitive ABPP (Proteome-Wide Selectivity)

To assess off-target liabilities, competitive ABPP utilizes alkyne-tagged probes that compete with 3,5-DCNPP for cysteine binding across the entire proteome. This is followed by click-chemistry enrichment and LC-MS/MS proteomics to map the exact selectivity profile of the warhead[2].

Workflow Sample Biological Matrix (Serum/Lysate) LCMS LC-MS/MS (Free Drug PK) Sample->LCMS Extraction FP FP Assay (Target Engagement) Sample->FP Tracer Addition ABPP Competitive ABPP (Selectivity Profiling) Sample->ABPP Alkyne Probes Validation Inter-Lab Validation Data LCMS->Validation CV < 15% FP->Validation Z' > 0.6 ABPP->Validation Off-target ID

Figure 2: Inter-laboratory validation workflow comparing LC-MS/MS, FP, and ABPP methodologies.

Inter-Laboratory Validation Data

The following table summarizes the inter-laboratory validation metrics derived from multi-site benchmarking of these three assays.

ParameterLC-MS/MS (Free Drug PK)FP Assay (Target Engagement)Competitive ABPP
Analyte State Free circulating 3,5-DCNPPLDLRAP1-bound 3,5-DCNPPProteome-wide Cys-adducts
Limit of Detection (LOD) 0.15 ng/mLN/A (IC₅₀ ~ 45 nM)N/A
Inter-Lab CV% < 8.5%< 5.2%< 14.3%
Throughput Medium (96-well extraction)High (384-well microplate)Low (Proteomics pipeline)
Primary Matrix Serum / PlasmaRecombinant Protein / LysateLive Cells / Lysate
Self-Validation Mechanism Isotopic Internal StandardBaseline Polarization ControlsInactive Probe Subtraction

Step-by-Step Experimental Protocols

Protocol A: LC-MS/MS Quantification of Free 3,5-DCNPP
  • Step 1: Spiking Internal Standard. Aliquot 50 µL of serum sample into a 96-well plate. Add 10 µL of ¹³C-labeled 3,5-DCNPP internal standard (IS).

    • Causality Insight: The inclusion of a structurally identical isotopic IS prior to extraction self-validates the assay by correcting for matrix effects and ion suppression during ESI.

  • Step 2: Cold Protein Precipitation. Add 200 µL of ice-cold acetonitrile (4°C). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality Insight: 3,5-DCNPP is a covalent warhead. Maintaining cold temperatures during precipitation minimizes artifactual ex vivo covalent binding to serum albumins, ensuring the LC-MS/MS peak accurately reflects the in vivo free drug concentration.

  • Step 3: LC-MS/MS Analysis. Inject 5 µL of the supernatant onto a C18 reversed-phase column. Operate the mass spectrometer in negative ESI MRM mode, monitoring the [M-H]⁻ transition[3].

Protocol B: FP Assay for LDLRAP1 Target Engagement
  • Step 1: Complex Assembly. In a 384-well black microplate, combine 10 nM of fluorescein-labeled LDLR peptide tracer with 50 nM of recombinant LDLRAP1 protein in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality Insight: The N-terminal labeling of the LDLR tracer ensures the fluorophore remains solvent-exposed, preventing steric hindrance from artificially lowering the baseline polarization signal.

  • Step 2: Compound Incubation. Add serial dilutions of 3,5-DCNPP (ranging from 10 µM to 0.1 nM). Incubate at room temperature for 60 minutes to allow covalent adduct formation.

  • Step 3: Polarization Measurement. Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

    • Self-Validating System: A baseline polarization measurement (tracer + LDLRAP1 without drug) serves as the maximum binding control, while tracer alone establishes the minimum polarization baseline, ensuring the dynamic range is self-calibrated in every plate[2].

Protocol C: Competitive ABPP for Selectivity Profiling
  • Step 1: Live-Cell Competition. Incubate Vero E6 cells with 1 µM 3,5-DCNPP for 2 hours, followed by the addition of 5 µM alkyne-tagged broad-spectrum cysteine probe for 1 hour.

    • Causality Insight: Pre-incubation with 3,5-DCNPP ensures that only unengaged (off-target) cysteines are subsequently tagged by the alkyne probe.

  • Step 2: Click Chemistry & Enrichment. Lyse cells and perform Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with an azide-biotin reporter. Enrich tagged proteins using streptavidin-agarose beads.

    • Self-Validating System: Inactivity-based probes (lacking the reactive warhead) are run in parallel to subtract non-specific background protein binding from the final LC-MS/MS proteomics dataset[2].

References

  • Huang, Z., Hu, X., Liu, Z., et al. (2026). "Nitro-Diphenyl Ethers as Emerging Cysteine-Targeting Covalent Warheads Enable Identification of Novel Target LDLRAP1 for Anticoronaviral Activity." Journal of Medicinal Chemistry. ACS Publications. URL:[Link][2]

  • Vetter, W., et al. (2008). "Negative APCI-LC/MS/MS method for determination of natural persistent halogenated products in marine biota." Analytical Chemistry (PubMed). URL:[Link][3]

  • Pietroń, W. (2017). "Quantification of polybrominated diphenyl ethers (PBDEs) in food. A review." Talanta. URL:[Link][4]

Sources

Comparative

Comparing Receptor Binding Affinity and Enzyme Inhibition: 3,5-Dichloro-2-(4-nitrophenoxy)phenol vs. Standard Inhibitors

Executive Summary In the landscape of anti-virulence drug development, targeting the mechanisms by which pathogens subvert host immune responses is a critical priority. The opportunistic pathogen Pseudomonas aeruginosa s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-virulence drug development, targeting the mechanisms by which pathogens subvert host immune responses is a critical priority. The opportunistic pathogen Pseudomonas aeruginosa secretes the CFTR inhibitory factor (Cif), an epoxide hydrolase (EH) that accelerates the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) in human airway epithelia .

While early-generation Cif inhibitors successfully neutralize this virulence factor, their structural similarity to endogenous hormones results in severe off-target receptor binding. This guide provides an objective, data-driven comparison between standard Cif inhibitors (Tiratricol and KB2115) and a rationally designed alternative: 3,5-Dichloro-2-(4-nitrophenoxy)phenol (Compound 5l) . By analyzing binding affinities, structural liabilities, and experimental validation protocols, we demonstrate how Compound 5l achieves superior target potency while eliminating endocrine disruption.

The Mechanistic Challenge: Cif Epoxide Hydrolase and CFTR

During infection, P. aeruginosa utilizes Cif to block the post-endocytic deubiquitination of CFTR. This forces the ion channel into a lysosomal degradation pathway, drastically reducing apical chloride secretion and impairing mucociliary clearance . Inhibiting the epoxide hydrolase activity of Cif is sufficient to halt this degradation and rescue CFTR levels.

G PA P. aeruginosa Cif Cif (Epoxide Hydrolase) PA->Cif Secretes CFTR Apical CFTR Cif->CFTR Blocks Deubiquitination Degradation Lysosomal Degradation CFTR->Degradation Triggers Loss Inhibitor Compound 5l Inhibitor->Cif Inhibits EH Activity

Figure 1: Mechanism of Cif-mediated CFTR degradation and its targeted inhibition by Compound 5l.

The Problem with Standard Inhibitors: Off-Target Receptor Binding

Standard Cif inhibitors, such as Tiratricol (TRIAC) and KB2115 (Eprotirome) , were initially identified through high-throughput screening. While they exhibit moderate potency against Cif (IC50 ~ 3–5 μM), they suffer from a fatal pharmacological flaw: they act as potent mimics of the endogenous thyroid hormone (T3).

The terminal free acid present on both Tiratricol and KB2115 forms critical hydrogen bonds within the binding pocket of the Thyroid Hormone Receptor (TR) . This results in sub-nanomolar TR binding affinity, leading to severe endocrine side effects (e.g., thyrotoxicosis) that preclude their clinical use for pulmonary infections .

Rational Design of 3,5-Dichloro-2-(4-nitrophenoxy)phenol

To circumvent these limitations, 3,5-Dichloro-2-(4-nitrophenoxy)phenol (Compound 5l) was synthesized via structure-based drug design. The engineering logic relied on two critical modifications:

  • Elimination of the Terminal Free Acid: By removing the acidic moiety required for TR pocket insertion, Compound 5l completely abolishes off-target thyroid hormone receptor binding.

  • Optimization of Active Site Interactions: The integration of 3,5-dichloro and 4-nitrophenoxy groups enhances π-stacking with Phe164 and hydrogen bonding with the main-chain carbonyl of Gly270 within the Cif active-site tunnel, increasing EH inhibition potency by 10-fold .

G Standard Standard Inhibitors (Tiratricol / KB2115) TerminalAcid Terminal Free Acid Present Standard->TerminalAcid TR Thyroid Hormone Receptor Sub-nanomolar Affinity TerminalAcid->TR H-Bonding in TR Pocket Product 3,5-Dichloro-2-(4-nitrophenoxy)phenol (Compound 5l) NoAcid Terminal Free Acid Removed Product->NoAcid CifTarget Cif Active Site Enhanced EH Inhibition Product->CifTarget Optimized Halogen Groups NoTR No TR Binding (Eliminates Side Effects) NoAcid->NoTR Prevents Receptor Binding

Figure 2: Structural logic eliminating off-target Thyroid Hormone Receptor (TR) binding affinity.

Comparative Performance Data

The table below summarizes the quantitative receptor binding and enzymatic inhibition profiles of the compounds. Compound 5l demonstrates a clear superiority by decoupling Cif inhibition from TR activation.

ParameterTiratricol (TRIAC)KB2115 (Eprotirome)3,5-Dichloro-2-(4-nitrophenoxy)phenol (5l)
Primary Target (Cif EH) IC50 ~ 4.7 μMIC50 ~ 3.0 μMIC50 ~ 0.4 μM (10x more potent)
Off-Target (TR Affinity) Sub-nanomolar (< 1 nM)High (TRβ Selective)Not Detectable
Structural Liability Terminal Free AcidTerminal Free AcidRemoved
Cellular CFTR Protection Yes (with high toxicity)Yes (with high toxicity)Yes (Safe & Effective)

Self-Validating Experimental Protocols

To accurately assess the performance of these inhibitors, the following self-validating workflows must be employed. As an application scientist, I emphasize that understanding the causality behind the assay design is just as vital as the execution.

Protocol 1: Surface Plasmon Resonance (SPR) for Cif Binding Kinetics

Causality: SPR is chosen over steady-state enzymatic assays because it captures real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. This proves that the inhibitor physically occupies the Cif active-site tunnel rather than acting as a non-specific aggregator.

  • Immobilization: Immobilize purified recombinant Cif onto a CM5 sensor chip using standard amine coupling chemistry (target ~2000 Response Units).

  • Analyte Injection: Inject varying concentrations of Compound 5l (0.1 μM to 10 μM) over the flow cells at a flow rate of 30 μL/min.

  • Self-Validation Control: Utilize a blank reference channel and run DMSO solvent correction curves (0.5% to 2% DMSO) to isolate true binding responses from bulk refractive index shifts.

  • Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

Protocol 2: Thyroid Hormone Receptor (TR) Competitive Radioligand Binding

Causality: A radioligand displacement assay using [125I]T3​ is utilized to definitively rule out off-target receptor binding. Confirming the lack of TR displacement by Compound 5l validates the structural hypothesis that removing the terminal free acid abolishes endocrine disruption.

  • Incubation: Incubate purified human TRα or TRβ with 0.1 nM [125I]T3​ and increasing concentrations of the test inhibitors (10 pM to 100 μM) in binding buffer for 2 hours at room temperature.

  • Separation: Separate bound from free radioligand using cold dextran-coated charcoal or rapid filtration through GF/B filters.

  • Self-Validation Control: Run unlabeled T3 in parallel as a positive control. The unlabeled T3 must show complete displacement of the radioligand, ensuring that a "no binding" result for Compound 5l is a true negative, not an assay failure.

  • Quantification: Measure retained radioactivity using a gamma counter and plot displacement curves to determine the IC50.

Protocol 3: CFTR Apical Membrane Protection Assay

Causality: Biochemical inhibition of Cif does not guarantee cellular efficacy due to potential membrane permeability issues. Testing Compound 5l in polarized human airway epithelial cells confirms that the highly lipophilic inhibitor can successfully cross lipid bilayers and neutralize Cif in situ.

  • Cell Culture: Grow human airway epithelial cells (e.g., CFBE41o-) on permeable filter supports until fully polarized (transepithelial electrical resistance > 400 Ω·cm²).

  • Infection & Treatment: Co-culture with P. aeruginosa PA14 or purified Cif protein. Simultaneously treat the basolateral compartment with 10 μM of Compound 5l or vehicle (DMSO).

  • Biotinylation: After 4 hours, apply membrane-impermeable NHS-SS-biotin to the apical surface to label cell-surface proteins.

  • Self-Validation Control: Monitor Lactate Dehydrogenase (LDH) release in the culture media. This ensures that any observed CFTR protection is due to Cif inhibition and not an artifact of altered cell viability or generalized cytotoxicity.

  • Detection: Isolate biotinylated proteins using streptavidin-agarose beads and quantify apical CFTR levels via Western blot.

References

  • Kitamura, S., Hvorecny, K. L., Niu, J., Hammock, B. D., Madden, D. R., & Morisseau, C. (2016). "Rational Design of Potent and Selective Inhibitors of an Epoxide Hydrolase Virulence Factor from Pseudomonas aeruginosa." Journal of Medicinal Chemistry, 59(10), 4790-4799. URL:[Link]

  • Bahl, C. D., Hvorecny, K. L., Bomberger, J. M., Stanton, B. A., Hammock, B. D., Morisseau, C., & Madden, D. R. (2015). "Inhibiting an Epoxide Hydrolase Virulence Strategy Protects CFTR." Angewandte Chemie International Edition, 54(34), 9881-9885. URL:[Link]

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